molecular formula C16H24N6O4 B1262591 LysoTracker Yellow HCK 123

LysoTracker Yellow HCK 123

货号: B1262591
分子量: 364.4 g/mol
InChI 键: WIOHDRVBBRICQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

HCK-123 dye is a benzoxadiazole. It has a role as a fluorochrome.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C16H24N6O4

分子量

364.4 g/mol

IUPAC 名称

N-[2-(dimethylamino)ethyl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide

InChI

InChI=1S/C16H24N6O4/c1-21(2)11-10-18-14(23)6-4-3-5-9-17-12-7-8-13(22(24)25)16-15(12)19-26-20-16/h7-8,17H,3-6,9-11H2,1-2H3,(H,18,23)

InChI 键

WIOHDRVBBRICQL-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

规范 SMILES

CN(C)CCNC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

同义词

HCK-123
LysoTracker Yellow HCK-123

产品来源

United States

Foundational & Exploratory

LysoTracker Yellow HCK-123: A Technical Guide to the Principle of Staining Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind LysoTracker Yellow HCK-123 staining, its practical application in experimental settings, and the key data associated with its use. LysoTracker Yellow HCK-123 is a fluorescent probe designed for the selective labeling and tracking of acidic organelles, primarily lysosomes, in live cells.

Core Staining Principle

LysoTracker Yellow HCK-123 is a cell-permeable, yellow fluorescent dye.[1] Its chemical structure consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[2][3] This fundamental design underpins its mechanism of action for selectively accumulating in acidic cellular compartments.

At the physiological pH of the cytoplasm (approximately 7.2), the weakly basic moiety of LysoTracker Yellow HCK-123 remains largely unprotonated and thus neutrally charged.[2][4] This neutrality allows the probe to freely and passively diffuse across the plasma membrane and other intracellular membranes.[2]

However, upon encountering an acidic environment, such as the low luminal pH of lysosomes (typically pH 4.5-5.0), the weakly basic component of the probe becomes protonated.[2][4] This protonation results in a net positive charge on the molecule. The charged form of LysoTracker Yellow HCK-123 is membrane-impermeant and is consequently trapped and accumulated within the acidic organelle.[2] This accumulation leads to a concentrated fluorescent signal specifically within these compartments.

It is important to note that while the accumulation is pH-dependent, the fluorescence of LysoTracker probes is largely independent of pH, unlike LysoSensor probes which exhibit a pH-dependent increase in fluorescence intensity.[3]

Key Properties and Data

The following table summarizes the essential quantitative data for LysoTracker Yellow HCK-123, crucial for designing and executing experiments.

PropertyValueReference(s)
Excitation Maximum~465 nm[2][5][6][7][8][9]
Emission Maximum~535 nm[2][5][6][7][8][9][10]
Stokes Shift~70 nm[11]
Recommended Working Concentration50 - 75 nM[3][5]
Alternative Working Concentration0.1 - 50 µM
Optimal Concentration (NPC vs Control Cells)1.6 µM[4]
Stock Solution Concentration1 mM in DMSO[3][6]
Incubation Time30 minutes to 2 hours[3][6][12]
Optimal Incubation Time (NPC Cells)60 minutes[4]
Storage Conditions-20°C to -80°C, protect from light[12]

Experimental Protocol: Staining Live Cells

This protocol provides a general guideline for staining live adherent cells with LysoTracker Yellow HCK-123. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Staining Solution:

    • Warm the 1 mM LysoTracker Yellow HCK-123 stock solution to room temperature.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 50-75 nM). It is crucial to add the stock solution to the medium and mix well.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes to 2 hours.[3][6][12] The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.

  • Imaging:

    • Mount the coverslip on a slide with a drop of fresh medium or leave the cells in the imaging dish.

    • Immediately visualize the stained cells using a fluorescence or confocal microscope.

    • Excite the sample at ~465 nm and collect the emission at ~535 nm.

Visualizing the Staining Principle and Workflow

Diagram 1: LysoTracker Yellow HCK-123 Staining Mechanism

Staining_Mechanism cluster_extracellular Extracellular/Cytoplasm (Neutral pH ~7.2) cluster_lysosome Lysosome (Acidic pH ~4.5-5.0) Probe_neutral LysoTracker Yellow HCK-123 (Weakly Basic, Neutral Charge) Probe_protonated Protonated LysoTracker (Positively Charged, Trapped) Probe_neutral->Probe_protonated Passive Diffusion & Protonation Fluorescence Fluorescent Signal Probe_protonated->Fluorescence Accumulation & Excitation

Caption: Mechanism of LysoTracker accumulation in acidic lysosomes.

Diagram 2: Experimental Workflow for Live Cell Staining

Experimental_Workflow A Prepare Staining Solution (Dilute LysoTracker in Medium) B Wash Cells with PBS A->B C Incubate Cells with Staining Solution (37°C, 30-120 min) B->C D Wash Cells with Fresh Medium/PBS C->D E Image with Fluorescence Microscope (Ex: ~465 nm, Em: ~535 nm) D->E

Caption: A typical experimental workflow for staining live cells.

References

LysoTracker Yellow HCK-123 accumulation in acidic organelles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to LysoTracker Yellow HCK-123 Accumulation in Acidic Organelles

Introduction

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent probe designed for labeling and tracking acidic organelles in live cells.[1][2] As a member of the LysoTracker family of dyes, it is a valuable tool for researchers studying the dynamics, biosynthesis, and pathogenesis of lysosomes and other acidic compartments.[3][4] Its utility spans various research areas, including autophagy, lysosomal storage diseases, and cellular drug uptake.[1][5]

The probe consists of a fluorophore linked to a weakly basic amine group.[1][6] This chemical structure is central to its mechanism of selective accumulation. The dye is highly selective for acidic organelles and is effective at nanomolar concentrations, allowing for sensitive and specific one-step staining of live cells without the need for antibodies.[1][7][8]

Core Mechanism of Action

The selective accumulation of LysoTracker Yellow HCK-123 in organelles like lysosomes is a passive process driven by a pH gradient.[9] The probe's weakly basic amine moiety is only partially protonated at neutral pH (e.g., in the cytoplasm).[1][6] In this predominantly neutral state, the molecule is hydrophobic and can freely diffuse across the plasma membrane and other intracellular membranes.[1]

Upon entering an acidic compartment (luminal pH ≈ 4.5–5.5), the low pH environment causes the weak base to become fully protonated.[1][10] This protonation adds a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the organelle.[1] This continuous diffusion into and subsequent trapping within acidic organelles leads to a significant accumulation of the probe, resulting in a bright, localized fluorescent signal.[1][9]

Mechanism_of_Action cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_organelle Acidic Organelle (Low pH) Probe_Ext LysoTracker Yellow (Neutral, Membrane-Permeable) Probe_Cyto LysoTracker Yellow (Neutral, Membrane-Permeable) Probe_Ext->Probe_Cyto Passive Diffusion (Cell Membrane) Probe_Acc LysoTracker Yellow (Protonated, Trapped) Probe_Cyto->Probe_Acc Diffusion & Protonation (Organelle Membrane) Fluorescence Fluorescent Signal Probe_Acc->Fluorescence Accumulation Leads to

Caption: Mechanism of .

Probe Characteristics and Data

Quantitative data regarding the spectral properties and recommended usage of LysoTracker Yellow HCK-123 are summarized below. While effective, its fluorescence signal has been reported to be weaker compared to other probes in the LysoTracker family, such as the red and green variants, potentially requiring higher concentrations in some cell types.[5]

Table 1: Physical and Spectral Properties
PropertyValueSource(s)
Excitation Maximum ~465 nm[1][7][11][12][13]
Emission Maximum ~535 nm[1][7][11][12][13]
Molecular Weight 364.40 g/mol [4]
Stokes Shift ~70 nmN/A
Recommended Storage -5°C to -30°C, protect from light[14]
Stock Solution Solvent DMSO[11][15]
Table 2: Recommended Experimental Parameters
ParameterRecommended RangeNotesSource(s)
Working Concentration 50 - 100 nMOptimal selectivity reported at ~50 nM. May require up to 3.2 µM in some cell lines.[3][5][7][9][11]
Incubation Time 15 - 60 minutesCan be extended up to 2 hours. Prolonged incubation (>2 hours) may affect lysosomal pH.[3][9][11][15]
Incubation Temperature 37°CStandard cell culture conditions.[3][11][15]

Experimental Protocols

The following protocols provide a general framework for staining live adherent and suspension cells. Optimization may be required depending on the specific cell type and experimental conditions.

Reagent Preparation
  • Prepare 1 mM Stock Solution : Dissolve the LysoTracker Yellow HCK-123 powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.[3][11]

  • Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[15]

  • Prepare Staining Solution : On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS) to the desired final working concentration (typically 50-100 nM).[3][11]

Staining Protocol for Adherent Cells
  • Cell Culture : Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips) to the desired confluency.

  • Staining : Remove the culture medium and add the pre-warmed LysoTracker staining solution to the cells.[3]

  • Incubation : Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.[15]

  • Wash (Optional but Recommended) : Remove the staining solution and replace it with fresh, pre-warmed culture medium or buffer to reduce background fluorescence.[11]

  • Imaging : Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).

Staining Protocol for Suspension Cells
  • Cell Preparation : Centrifuge the cell suspension to obtain a cell pellet. Aspirate the supernatant.[3]

  • Staining : Gently resuspend the cell pellet in the pre-warmed LysoTracker staining solution.[3]

  • Incubation : Incubate the cell suspension under appropriate growth conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes.[3]

  • Wash : Centrifuge the cells to form a pellet, remove the staining solution, and gently resuspend the cells in fresh, pre-warmed medium.[3]

  • Imaging : Transfer the cells to a suitable imaging vessel and proceed with fluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_adherent Adherent Cells cluster_suspension Suspension Cells Prep_Stock Prepare 1 mM Stock (in DMSO) Prep_Work Dilute to Working Conc. (50-100 nM in Medium) Prep_Stock->Prep_Work Ad_Stain Replace Medium with Staining Solution Prep_Work->Ad_Stain Sus_Stain Resuspend in Staining Solution Prep_Work->Sus_Stain Ad_Culture Culture Cells on Coverslip/Dish Ad_Culture->Ad_Stain Ad_Incubate Incubate at 37°C (15-60 min) Ad_Stain->Ad_Incubate Ad_Wash Wash with Fresh Medium Ad_Incubate->Ad_Wash Ad_Image Live-Cell Imaging Ad_Wash->Ad_Image Sus_Pellet1 Pellet Cells by Centrifugation Sus_Pellet1->Sus_Stain Sus_Incubate Incubate at 37°C (15-60 min) Sus_Stain->Sus_Incubate Sus_Pellet2 Pellet Cells and Resuspend in Fresh Medium Sus_Incubate->Sus_Pellet2 Sus_Image Live-Cell Imaging Sus_Pellet2->Sus_Image

Caption: General experimental workflow for staining live cells with LysoTracker Yellow HCK-123.

Factors Influencing Probe Accumulation

The accumulation of LysoTracker Yellow HCK-123 is fundamentally dependent on the maintenance of a low intra-organellar pH. Therefore, any biological process or external factor that alters the pH of lysosomes will directly impact the probe's fluorescence intensity.

  • Autophagy : This cellular degradation process involves the fusion of autophagosomes with lysosomes to form acidic autolysosomes.[1] Changes in autophagic flux can be monitored by observing changes in the number and intensity of LysoTracker-stained puncta.

  • Lysosomal Storage Diseases (LSDs) : Many LSDs, such as Niemann-Pick disease, are characterized by dysfunctional lysosomes, which can lead to alterations in lysosomal pH and morphology.[5] This results in a significant increase in LysoTracker staining in affected cells compared to healthy controls.[5]

  • Drug-Induced Lysosomotropism : Certain drugs, particularly weakly basic compounds, can also become trapped in lysosomes, a phenomenon known as lysosomotropism. This can alter lysosomal pH and function, which can be monitored using LysoTracker probes.

Logical_Relationships pH Low Luminal pH (e.g., Lysosome) Protonation Probe Protonation pH->Protonation Causes Trapping Probe Trapping & Accumulation Protonation->Trapping Leads to Signal Increased Fluorescent Signal Trapping->Signal Results in Disease Cellular State (e.g., LSD, Autophagy) Disease->pH Modulates

Caption: Logical relationship of factors affecting LysoTracker Yellow HCK-123 signal.

References

Unveiling the Lysosome: A Technical Guide to LysoTracker Yellow HCK-123 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe essential for the investigation of acidic organelles in live cells. This document details the probe's core mechanism, fluorescence characteristics, and provides structured protocols for its application in cellular analysis, empowering researchers in fundamental biology and drug development to effectively utilize this tool.

Core Principles of LysoTracker Yellow HCK-123

LysoTracker Yellow HCK-123 is a cell-permeable, yellow fluorescent dye designed to selectively stain acidic compartments within live cells, most notably lysosomes.[1][2] Its functionality is predicated on its chemical nature as a weak base linked to a hydrophobic fluorophore.[1][3] This structure allows it to freely diffuse across the plasma membrane in its neutral, unprotonated state.[1][3]

Upon encountering the low pH environment characteristic of lysosomes (typically pH 4.5-5.0), the weakly basic moiety of LysoTracker Yellow HCK-123 becomes protonated.[1] This protonation results in a net positive charge, which effectively traps the probe within the acidic organelle, leading to its accumulation and a subsequent bright yellow fluorescence upon excitation.[1] This mechanism of action provides a highly selective method for labeling and tracking lysosomes and other acidic vesicles in real-time.[1]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters of LysoTracker Yellow HCK-123 are summarized in the table below.

ParameterValueSource(s)
Excitation Maximum ~465 nm[1][2][4][5][6][7][8][9]
466 nm[10]
488 nm (peak)[11]
Emission Maximum ~535 nm[1][2][4][5][6][7][12]
536 nm[10]
565 nm (peak)[11]
Recommended Working Concentration 50-75 nM[4][13][14]
100 nM[12]
0.1-50 µM[15]
Incubation Time 30 minutes to 2 hours[12][13]
30 minutes[15]
Storage Conditions (Stock Solution) ≤–20°C, desiccated, protected from light[15][16]
-80°C for 6 months[15]
-20°C for 1 month[15]

Visualizing the Mechanism and Workflow

To further elucidate the principles of LysoTracker Yellow HCK-123, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

LysoTracker_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker Yellow HCK-123 (Neutral, Membrane-Permeable) Probe_cytoplasm LysoTracker Yellow HCK-123 (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker Yellow HCK-123-H+ (Protonated, Trapped) Probe_cytoplasm->Probe_protonated Protonation in Low pH Fluorescence Yellow Fluorescence Probe_protonated->Fluorescence Excitation

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Experimental_Workflow Start Start: Live Cell Culture Prepare_Dye Prepare LysoTracker Working Solution Start->Prepare_Dye Incubate Incubate Cells with Dye (e.g., 30-60 min at 37°C) Prepare_Dye->Incubate Wash Wash Cells with Fresh Medium/Buffer Incubate->Wash Image Image with Fluorescence Microscope or Flow Cytometer Wash->Image Analyze Analyze Data Image->Analyze

Caption: General experimental workflow for staining live cells.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments using LysoTracker Yellow HCK-123. These should be adapted based on the specific cell type and experimental requirements.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation : LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO.[12] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[13]

  • Storage of Stock Solution : Store the stock solution at -20°C or -80°C, protected from light and moisture.[15][16] Avoid repeated freeze-thaw cycles.[16]

  • Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution to a final working concentration in the appropriate growth medium or buffer (e.g., PBS).[13] A recommended starting concentration range is 50-100 nM.[4][12] The optimal concentration may vary depending on the cell type and should be determined empirically.

Staining Protocol for Adherent Cells (Microscopy)
  • Cell Culture : Grow adherent cells on a suitable imaging platform, such as glass-bottom dishes or coverslips, to the desired confluency.[15]

  • Staining : Remove the culture medium and add the pre-warmed (37°C) LysoTracker Yellow HCK-123 working solution to the cells.

  • Incubation : Incubate the cells for 30 minutes to 2 hours at 37°C and 5% CO2.[12][15] The optimal incubation time can vary between cell types.

  • Washing : After incubation, remove the staining solution and wash the cells with fresh, pre-warmed medium or buffer to remove excess probe.[12]

  • Imaging : Image the cells immediately using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (Excitation ~465 nm, Emission ~535 nm).[4][15]

Staining Protocol for Suspension Cells (Flow Cytometry)
  • Cell Preparation : Harvest suspension cells by centrifugation to obtain a cell pellet.[13]

  • Resuspension and Staining : Discard the supernatant and gently resuspend the cell pellet in pre-warmed (37°C) medium containing the LysoTracker Yellow HCK-123 working solution.[13]

  • Incubation : Incubate the cells for 30 minutes to 2 hours under appropriate growth conditions.[13]

  • Washing (Optional but Recommended) : After incubation, cells can be centrifuged again, the staining solution removed, and the cells resuspended in fresh medium or buffer for analysis. This can help to reduce background fluorescence.

  • Analysis : Analyze the stained cells using a flow cytometer with a suitable laser for excitation (e.g., a 488 nm laser) and an appropriate emission filter.[11][17]

Applications in Research and Drug Development

LysoTracker Yellow HCK-123 is a versatile tool with numerous applications, including:

  • Live-Cell Imaging of Lysosomes : The primary application is the visualization of lysosomal morphology, distribution, and trafficking in living cells.[1]

  • Studying Autophagy : This probe can be used to monitor changes in lysosomal content and activity during autophagy, a critical cellular degradation process.[1][17]

  • Investigating Lysosomal Storage Diseases (LSDs) : Researchers can use LysoTracker dyes to assess the accumulation of materials and the enlargement of lysosomes in cellular models of LSDs.[18]

  • Drug Screening : The fluorescence intensity of LysoTracker can serve as a readout in high-throughput screening assays to identify compounds that modulate lysosomal function or exocytosis.[18]

  • Flow Cytometry : Provides a quantitative method to assess lysosomal content and changes in response to various stimuli or treatments.[14][17]

Concluding Remarks

LysoTracker Yellow HCK-123 is a robust and highly specific fluorescent probe for the study of acidic organelles in live cells. Its straightforward staining protocol and bright fluorescence make it an invaluable tool for researchers investigating lysosomal biology, autophagy, and related disease states. By understanding the core principles and optimizing the experimental protocols outlined in this guide, scientists can effectively harness the power of LysoTracker Yellow HCK-123 to advance their research and development efforts.

References

LysoTracker Yellow HCK-123: An In-depth Technical Guide for Lysosome Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. This document details the probe's mechanism of action, spectral properties, and provides detailed experimental protocols for its application in lysosome localization studies, particularly in the context of cellular signaling pathways.

Core Principles and Mechanism of Action

LysoTracker Yellow HCK-123 is a cell-permeant, yellow fluorescent dye that selectively accumulates in acidic compartments within a cell.[1] Its chemical structure consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][2] This uncharged form allows the probe to freely cross cell membranes. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the weakly basic moiety becomes protonated. This protonation leads to the trapping of the probe within the organelle, as the charged molecule cannot readily diffuse back across the lysosomal membrane.[1] This accumulation results in a bright, localized yellow fluorescence, enabling the visualization of lysosomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for LysoTracker Yellow HCK-123 based on available information.

Table 1: Spectral Properties

PropertyValue
Excitation Maximum (λex)~465 nm
Emission Maximum (λem)~535 nm
Quantum YieldNot Determined
PhotostabilityNot Determined
pKaNot Determined

Table 2: Experimental Parameters

ParameterRecommended ValueNotes
Working Concentration
Live Cell Imaging (Microscopy)50-100 nMOptimal concentration may vary by cell type.
General Use Range0.1-50 µMHigher concentrations (>10 µM) may induce cytotoxicity in some cell lines (e.g., CHOK1).
Incubation Time 30 minutes - 2 hoursShould be optimized for the specific cell type and experimental conditions.
Incubation Temperature 37°C
Solvent DMSOThe supplied stock solution is typically 1 mM in DMSO.

Experimental Protocols

I. Live-Cell Staining of Lysosomes in Mammalian Cells

This protocol is a general guideline for staining lysosomes in adherent mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslips).

  • Preparation of Staining Solution:

    • Warm the 1 mM LysoTracker Yellow HCK-123 stock solution to room temperature.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (typically 50-100 nM). It is crucial to add the diluted probe to the medium and not the other way around to avoid precipitation.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells once with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).

Troubleshooting:

  • Weak Signal: Increase the probe concentration or incubation time. Ensure the imaging settings (laser power, detector gain) are optimized.

  • High Background: Decrease the probe concentration or incubation time. Ensure thorough washing after staining.

  • Cell Death: Use a lower probe concentration. Minimize exposure to excitation light. Confirm the health of the cells before staining.

II. Visualization of Lysosomes in Autophagy Studies

LysoTracker probes are valuable tools for indirectly monitoring autophagy by detecting an increase in the number and/or size of acidic lysosomes and autolysosomes.

Experimental Workflow for Autophagy Induction and Lysosome Staining

// Nodes start [label="Seed cells on\nimaging plates", fillcolor="#F1F3F4", fontcolor="#202124"]; induce [label="Induce Autophagy\n(e.g., starvation, rapamycin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Stain with\nLysoTracker Yellow HCK-123", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="Image using\nfluorescence microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze lysosomal\nfluorescence intensity/number", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> induce [label="24-48h"]; induce -> stain [label="Time-course"]; stain -> wash [label="30 min - 2h"]; wash -> image; image -> analyze; }

Caption: Workflow for autophagy studies using LysoTracker.

Signaling Pathway Visualization

LysoTracker Yellow HCK-123 can be used to study the role of lysosomes as signaling platforms. A key example is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is regulated by amino acid levels and growth factors at the lysosomal surface.

mTORC1 Signaling Pathway at the Lysosome

G AminoAcids Amino Acids vATPase vATPase AminoAcids->vATPase activate GrowthFactors Growth Factors TSC_complex TSC Complex GrowthFactors->TSC_complex inhibit Rheb Rheb TSC_complex->Rheb inhibit CellGrowth Cell Growth & Proliferation Autophagy Autophagy (Inhibition) Ragulator Ragulator vATPase->Ragulator Rag_GTPases Rag_GTPases Ragulator->Rag_GTPases activate mTORC1 mTORC1 Rag_GTPases->mTORC1 recruit to lysosome mTORC1->CellGrowth promote mTORC1->Autophagy inhibit Rheb->mTORC1 activate

Caption: Simplified mTORC1 signaling at the lysosomal surface.

In the presence of amino acids, the v-ATPase on the lysosomal surface activates the Ragulator complex, which in turn activates Rag GTPases.[3] Activated Rag GTPases recruit mTORC1 to the lysosomal membrane.[3] Growth factor signaling inhibits the TSC complex, leading to the activation of Rheb, which then activates the lysosomally-localized mTORC1.[3] Activated mTORC1 promotes cell growth and inhibits autophagy. LysoTracker Yellow HCK-123 can be used to visualize the lysosomes that serve as the platform for these signaling events.

References

LysoTracker Yellow HCK-123: An In-depth Technical Guide to Autophagy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles, and its application in the analysis of autophagy. We will delve into its mechanism of action, spectral properties, and detailed experimental protocols for its use in both fluorescence microscopy and flow cytometry. Furthermore, this guide will explore the broader context of autophagy signaling and provide a critical assessment of the advantages and limitations of LysoTracker Yellow HCK-123 as a tool in autophagy research.

Introduction to Autophagy and the Role of Lysosomes

Autophagy is a fundamental cellular process responsible for the degradation of cellular components, including aggregated proteins and damaged organelles.[1][2] This catabolic process plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[2] The process of macroautophagy, the most well-studied form of autophagy, involves the sequestration of cytoplasmic cargo into a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded by acidic lysosomal hydrolases.[2]

Given the central role of lysosomes in the final degradative step of autophagy, monitoring lysosomal dynamics and function is a key aspect of autophagy research. LysoTracker probes are a class of fluorescent acidotropic probes that are widely used for this purpose.[3]

LysoTracker Yellow HCK-123: Mechanism of Action and Spectral Properties

LysoTracker probes, including LysoTracker Yellow HCK-123, are weakly basic amines linked to a fluorophore.[4] In their neutral state, these probes are cell-permeant and can freely cross the plasma membrane.[4] Upon entering the acidic environment of lysosomes (pH 4.5-5.0), the weakly basic moiety of the probe becomes protonated. This protonation traps the probe within the acidic organelle, leading to its accumulation and a bright fluorescent signal.[4]

Quantitative Data: Spectral Properties of LysoTracker Probes

The selection of a specific LysoTracker probe often depends on the experimental setup, particularly the available excitation sources and the desire for multiplexing with other fluorescent markers. The table below summarizes the spectral properties of LysoTracker Yellow HCK-123 and other commonly used LysoTracker probes.

Probe NameExcitation Max (nm)Emission Max (nm)Color
LysoTracker Blue DND-22~373~422Blue
LysoTracker Yellow HCK-123 ~465 ~535 Yellow
LysoTracker Green DND-26~504~511Green
LysoTracker Red DND-99~577~590Red
LysoTracker Deep Red~647~668Deep Red

Data compiled from various sources.[5]

The Autophagy Signaling Pathway

The induction and regulation of autophagy are governed by a complex signaling network. A key regulator of this pathway is the mechanistic target of rapamycin (B549165) (mTOR) kinase.[6] Under nutrient-rich conditions, mTOR is active and suppresses autophagy.[6] Conversely, under conditions of cellular stress, such as nutrient starvation, mTOR is inhibited, leading to the initiation of the autophagic process.[7] The diagram below illustrates a simplified overview of the core autophagy signaling pathway.

Autophagy_Signaling_Pathway Core Autophagy Signaling Pathway Nutrient_Stress Nutrient Stress / Starvation mTOR mTORC1 (mechanistic Target of Rapamycin Complex 1) Nutrient_Stress->mTOR Inhibits ULK1_Complex ULK1 Complex (ATG1, ATG13, FIP200) mTOR->ULK1_Complex Inhibits PI3K_Complex Class III PI3K Complex (Beclin-1, Vps34) ULK1_Complex->PI3K_Complex Activates Autophagosome_Formation Autophagosome Formation (LC3-II Conjugation) PI3K_Complex->Autophagosome_Formation Promotes Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with

Core Autophagy Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for using LysoTracker Yellow HCK-123 to analyze autophagy by fluorescence microscopy and flow cytometry.

General Considerations and Reagent Preparation
  • Cell Culture: Cells should be cultured in appropriate media and conditions. For experiments involving the induction of autophagy, nutrient-rich media can be replaced with starvation media (e.g., Earle's Balanced Salt Solution, EBSS) for a specified period.

  • LysoTracker Stock Solution: LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8] Store at -20°C, protected from light.[8]

  • Working Solution: Dilute the 1 mM stock solution to the desired final working concentration in pre-warmed (37°C) cell culture medium immediately before use.

Recommended Staining Conditions

The optimal concentration and incubation time for LysoTracker Yellow HCK-123 can vary depending on the cell type and experimental conditions. It is always recommended to perform an initial optimization experiment.

ParameterRecommended RangeNotes
Working Concentration 50 - 100 nMHigher concentrations may lead to non-specific staining or cytotoxicity.[4][9]
Incubation Time 30 minutes - 2 hoursProlonged incubation can alter lysosomal pH.[3][10]
Incubation Temperature 37°C
Experimental Workflow: Fluorescence Microscopy

The following diagram outlines the general workflow for staining live cells with LysoTracker Yellow HCK-123 for fluorescence microscopy analysis.

Experimental_Workflow_Microscopy LysoTracker Yellow HCK-123 Staining for Microscopy Start Start: Seed cells on coverslips Induce_Autophagy Induce Autophagy (Optional) e.g., Starvation, Rapamycin Start->Induce_Autophagy Prepare_Staining_Solution Prepare LysoTracker Working Solution Induce_Autophagy->Prepare_Staining_Solution Incubate Incubate cells with LysoTracker solution (37°C, 30 min - 2 hr) Prepare_Staining_Solution->Incubate Wash Wash cells with pre-warmed medium Incubate->Wash Image Image cells using fluorescence microscope (Ex/Em: ~465/535 nm) Wash->Image End End: Analyze images Image->End

LysoTracker Yellow HCK-123 Staining for Microscopy

Detailed Protocol for Fluorescence Microscopy:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Induction of Autophagy (Optional): To induce autophagy, replace the growth medium with starvation medium (e.g., EBSS) or treat with a known autophagy inducer (e.g., rapamycin) for the desired time. Include a negative control of untreated cells.

  • Staining: Remove the medium and add the pre-warmed LysoTracker Yellow HCK-123 working solution (50-100 nM in cell culture medium).

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells once with pre-warmed fresh culture medium.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[10]

Experimental Protocol: Flow Cytometry

Flow cytometry can be used to quantify the overall increase in acidic vesicular organelles, which is often associated with an increase in autophagic activity.[11][12]

Detailed Protocol for Flow Cytometry:

  • Cell Treatment: Treat cells in suspension or adherent cells in a culture dish with the desired autophagy inducer.

  • Cell Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution to preserve cell integrity.

  • Staining: Resuspend the cells in pre-warmed culture medium containing the LysoTracker Yellow HCK-123 working solution (50-100 nM).

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed medium or PBS.

  • Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for LysoTracker Yellow HCK-123.

Data Analysis and Interpretation

An increase in the number and/or intensity of LysoTracker-stained puncta is often interpreted as an increase in the number of autolysosomes and, by extension, an increase in autophagic flux.[13] However, it is crucial to interpret these results with caution.

Advantages and Limitations of LysoTracker Yellow HCK-123 in Autophagy Analysis

Advantages
  • Live-Cell Imaging: LysoTracker probes are suitable for real-time imaging of lysosomal dynamics in living cells.

  • Simple and Rapid Staining: The staining protocol is straightforward and relatively quick.[14]

  • High Selectivity for Acidic Organelles: These probes show high selectivity for acidic compartments.[4]

Limitations
  • Lack of Specificity for Autophagosomes: LysoTracker stains all acidic organelles, not just autolysosomes. Therefore, an increase in LysoTracker staining does not definitively prove an increase in autophagy without corroborating evidence from other assays.[11]

  • pH Dependence: The fluorescence of LysoTracker probes is dependent on the acidic pH of the lysosome. Agents that alter lysosomal pH can affect the staining intensity, independent of changes in autophagy.[3]

  • Potential for Artifacts: At high concentrations or with prolonged incubation, LysoTracker probes can induce lysosomal pH changes and may not be retained well in cells.[3] Mature eggs and other cellular components can also exhibit autofluorescence, which may interfere with the signal.[15]

Comparison with Other Autophagy Markers

For a more robust analysis of autophagy, it is highly recommended to use LysoTracker Yellow HCK-123 in conjunction with other established autophagy markers, such as the microtubule-associated protein 1A/1B-light chain 3 (LC3). The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy.[1] GFP-LC3 fusion proteins are widely used to visualize the formation of autophagosomes.

FeatureLysoTracker Yellow HCK-123LC3-II (e.g., GFP-LC3)
Target Acidic organelles (lysosomes, autolysosomes)Autophagosomes
Methodology Live-cell stainingTransfection or transduction with a fusion protein
Information Provided Lysosomal mass and acidificationAutophagosome formation and localization
Primary Advantage Simple, live-cell staining of a late-stage autophagy organelleSpecific marker for autophagosome formation
Primary Limitation Not specific to autophagyRequires genetic manipulation of cells

Conclusion

LysoTracker Yellow HCK-123 is a valuable tool for studying the role of lysosomes in autophagy. Its ability to label acidic organelles in live cells provides a dynamic view of a critical step in the autophagic pathway. However, due to its lack of specificity for autophagosomes, it is essential to use this probe in combination with other autophagy markers, such as LC3, for a comprehensive and accurate assessment of autophagic flux. By understanding its mechanism, advantages, and limitations, researchers can effectively employ LysoTracker Yellow HCK-123 to gain significant insights into the complex process of autophagy.

References

Methodological & Application

Application Notes and Protocols for LysoTracker Yellow HCK-123 Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of LysoTracker Yellow HCK-123, a fluorescent probe for labeling and tracking acidic organelles in live cells. This document outlines the mechanism of action, experimental procedures for live-cell imaging, and key quantitative data to guide your research.

Introduction

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes.[1][2][3] It is a weakly basic amine linked to a fluorophore, which can freely cross the cell membrane in its neutral state.[4] In the acidic environment of the lysosome, the dye becomes protonated and is retained, allowing for the visualization of these organelles in live cells.[5][6] This probe is a valuable tool for studying lysosomal biology, including biosynthesis, trafficking, and the pathogenesis of lysosomal storage diseases.[2][5][6]

Mechanism of Action

The selective accumulation of LysoTracker Yellow HCK-123 in acidic organelles is driven by a pH-dependent mechanism. The probe, being a weak base, is only partially protonated at neutral pH and can therefore readily diffuse across the plasma membrane into the cytoplasm. Upon encountering the low pH environment of a lysosome or other acidic vesicle, the weakly basic moiety of the probe becomes protonated. This protonation increases the molecule's charge, trapping it within the organelle and leading to a localized accumulation of fluorescence.

LysoTracker_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cell Live Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker Yellow HCK-123 (Neutral, Cell-Permeable) Probe_cytoplasm LysoTracker Yellow HCK-123 (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker Yellow HCK-123 (Protonated, Trapped) Probe_cytoplasm->Probe_protonated Accumulation in Acidic Environment

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using LysoTracker Yellow HCK-123.

ParameterValueReference
Excitation Wavelength~465 nm[7][8][9]
Emission Wavelength~535 nm[7][8][9]
Recommended Working Concentration50 - 100 nM[4][10]
Extended Concentration Range0.1 - 50 µM[1]
Recommended Incubation Time15 - 30 minutes[4]
Extended Incubation Time30 minutes - 2 hours[5][6][10]
Stock Solution Concentration1 mM in DMSO[5][10]

Experimental Protocols

This section provides detailed protocols for staining adherent and suspension cells with LysoTracker Yellow HCK-123.

Reagent Preparation
  • Stock Solution: Prepare a 1 mM stock solution of LysoTracker Yellow HCK-123 in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[1] Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 50-75 nM) in pre-warmed (37°C) cell culture medium.[5] It is recommended to prepare this solution fresh for each experiment.

Staining Protocol for Adherent Cells

Adherent_Cell_Protocol A 1. Seed Cells Plate cells on coverslips or in imaging dishes and culture to desired confluency. B 2. Prepare Staining Solution Dilute LysoTracker Yellow HCK-123 to the final working concentration in pre-warmed medium. A->B C 3. Stain Cells Remove culture medium and add the staining solution to the cells. B->C D 4. Incubate Incubate cells for 15-30 minutes at 37°C, protected from light. C->D E 5. Wash Cells (Optional) Replace the staining solution with fresh, pre-warmed medium to remove excess dye. D->E F 6. Image Cells Proceed with live cell imaging using a fluorescence microscope with the appropriate filter sets. E->F

Caption: Experimental workflow for staining adherent cells.

  • Cell Seeding: Seed adherent cells on glass-bottom dishes, chamber slides, or coverslips suitable for live-cell imaging. Culture the cells overnight or until they reach the desired confluence.

  • Staining Solution Preparation: Prepare the LysoTracker Yellow HCK-123 working solution in pre-warmed (37°C) complete cell culture medium. The recommended starting concentration is 50-75 nM, but this may need to be optimized for your specific cell type.

  • Cell Staining: Aspirate the culture medium from the cells and gently add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.[1][4]

  • Washing: For some applications, it may be beneficial to remove the staining solution and replace it with fresh, pre-warmed culture medium or a suitable imaging buffer to reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet.

  • Staining Solution Preparation: Prepare the LysoTracker Yellow HCK-123 working solution in pre-warmed (37°C) complete cell culture medium.

  • Cell Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

  • Washing: Centrifuge the cells to pellet them, and then resuspend the pellet in fresh, pre-warmed culture medium or imaging buffer.

  • Imaging: Transfer the cells to a suitable imaging dish or slide and proceed with imaging.

Important Considerations and Troubleshooting

  • Optimization: The optimal concentration and incubation time can vary between cell types. It is recommended to perform a titration of the dye concentration and a time-course experiment to determine the best conditions for your specific cells.

  • Alkalinizing Effect: Prolonged incubation times (beyond 2 hours) may lead to an increase in lysosomal pH, which can affect the staining and cell health.[4][5]

  • Specificity: While LysoTracker probes are highly selective for acidic organelles, they may also stain other acidic compartments like late endosomes.[4] Co-localization with a lysosome-specific marker, such as a LAMP1 antibody (in fixed cells), can be used to confirm lysosomal staining.[4]

  • Phototoxicity: Minimize light exposure to the cells during imaging to reduce phototoxicity and photobleaching.

  • Phenol (B47542) Red: For some imaging systems, using a phenol red-free medium during staining and imaging can help to reduce background fluorescence.[11]

  • Weak Signal: If the signal is weak, consider increasing the dye concentration or the incubation time. However, be mindful of the potential for artifacts with higher concentrations and longer incubations.

  • High Background: If the background fluorescence is high, try reducing the dye concentration or including a wash step after incubation.

  • Non-specific Staining: If non-specific staining is observed (e.g., nuclear staining), reduce the dye concentration and/or incubation time.[11]

By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize LysoTracker Yellow HCK-123 for the robust and reliable imaging of acidic organelles in live cells.

References

LysoTracker Yellow HCK-123: Application Notes for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Yellow HCK-123 is a fluorescent probe that is permeable to cell membranes and specifically stains acidic organelles within live cells, most notably lysosomes.[1][2] This probe is a weakly basic amine linked to a fluorophore.[1][3] Its mechanism relies on the selective accumulation in cellular compartments with low internal pH.[1][3] In the neutral pH environment outside the lysosome, the probe is uncharged and can freely cross cellular membranes.[1] Upon entering an acidic organelle like a lysosome, the probe becomes protonated and thus charged. This charged state prevents it from passing back across the organelle's membrane, leading to its accumulation and a bright, localized fluorescent signal.[1] LysoTracker probes are effective at nanomolar concentrations and are highly selective for these acidic organelles, offering a straightforward, single-step staining method for live-cell imaging.[1][4]

Quantitative Data Summary

The following table summarizes the key spectral and experimental parameters for LysoTracker Yellow HCK-123.

ParameterValueSource(s)
Excitation Maximum ~465 nm[1][2][4][5][6][7]
~488 nm[8]
Emission Maximum ~535 nm[1][2][4][5][6][7]
~565 nm[8]
Recommended Laser Line 488 nm Argon ion laser[8]
Recommended Filter Set 586/42 nm bandpass filter or similar[8]
Stock Solution 1 mM in anhydrous DMSO[5][9]
Working Concentration 50 - 100 nM (start with 75 nM and optimize)[4][5][9]
Can range from 0.1 - 50 µM[3]
Incubation Time 30 minutes to 2 hours at 37°C[3][5][9]
Fixability Not fixable[1][2]

Experimental Protocols

Reagent Preparation: 1 mM Stock Solution

Proper preparation and storage of the stock solution are critical for consistent results.

  • Preparation: Before opening, allow the vial of LysoTracker Yellow HCK-123 to warm to room temperature. Briefly centrifuge the vial to ensure the DMSO solution is at the bottom.[9] Prepare a 1 mM stock solution by dissolving the contents in high-quality, anhydrous DMSO.

  • Storage: Aliquot the 1 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[3] When stored at -20°C, the solution should be used within a month; at -80°C, it is stable for up to six months.[3]

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.[3][9]

  • Cell Culture: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or chambered coverglass, to the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, prepare the staining solution by diluting the 1 mM stock solution into pre-warmed (37°C) growth medium. A recommended starting concentration is 50-75 nM.[9] To minimize potential artifacts from overloading the cells, the final concentration of the dye should be kept as low as possible while still providing a sufficient signal.[9]

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.[3][5][9] The optimal incubation time can vary between cell types.

  • Washing: After incubation, remove the staining solution and replace it with fresh, pre-warmed growth medium or a suitable buffer (e.g., PBS) to remove any excess probe.[5][9]

  • Imaging: Proceed immediately to imaging the live cells using a confocal microscope. LysoTracker Yellow HCK-123 is not suitable for fixed-cell applications.[1][2]

Confocal Microscopy and Imaging
  • Microscope Setup: Turn on the confocal microscope, laser lines, and environmental chamber (set to 37°C and 5% CO₂).

  • Excitation and Emission: Use a 488 nm laser for excitation.[8] Set the emission detection window to capture the fluorescence between approximately 510 nm and 560 nm, centered around the 535 nm peak.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Use a low laser power to locate the cells and focus.

    • Adjust the detector gain and offset to obtain a good signal-to-noise ratio, ensuring the brightest pixels are not saturated and the background is minimal.

    • Acquire images using appropriate settings for your experiment (e.g., time-lapse, Z-stack).

Visualizations

Experimental Workflow Diagram

LysoTracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on imaging dish C Dilute stock to 50-100 nM in pre-warmed medium B Prepare 1 mM stock solution in DMSO B->C D Remove old medium C->D E Add staining solution to cells D->E F Incubate 30-120 min at 37°C, 5% CO₂ E->F G Replace with fresh medium F->G H Mount on confocal microscope stage G->H I Set Excitation: 488 nm Emission: 510-560 nm H->I J Acquire Images I->J

Caption: Workflow for LysoTracker Yellow HCK-123 staining of live cells.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal Inappropriate filter set.Ensure excitation and emission filters are correctly matched to the dye's spectra (Ex: ~465 nm, Em: ~535 nm).
Dye concentration is too low.Increase the working concentration of the LysoTracker probe incrementally (e.g., from 75 nM to 100 nM).
Incubation time is too short.Increase the incubation period (e.g., from 30 minutes to 1-2 hours).
Lysosomes are not sufficiently acidic.The cell line may have altered lysosomal pH. This itself can be an experimental finding. Use a positive control cell line if available.
High Background Dye concentration is too high.Decrease the working concentration. High concentrations can lead to non-specific staining.
Incomplete washing.Ensure the staining solution is thoroughly replaced with fresh medium before imaging.
Cell autofluorescence.Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly.
Cell Death/Toxicity Dye concentration is too high.Reduce the probe concentration and incubation time to the minimum required for a good signal.
Phototoxicity from laser exposure.Use the lowest possible laser power during image acquisition. Reduce the exposure time or use a more sensitive detector.
Blurry/Out-of-Focus Image Cells are not adhered properly.Ensure cells are well-adhered to the imaging dish before starting the experiment.
Objective is not clean.Clean the microscope objective with appropriate lens cleaning solution.
Cells are moving during acquisition.Ensure the environmental chamber is stable and minimize any vibrations. Use shorter exposure times.

References

Application Notes and Protocols for Autophagy Detection using LysoTracker Yellow HCK-123 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Monitoring autophagic activity is crucial for understanding disease pathogenesis and for the development of novel therapeutics. LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic organelles, such as lysosomes and autolysosomes, making it a valuable tool for tracking the later stages of autophagy by flow cytometry.

LysoTracker Yellow HCK-123 is a weakly basic amine linked to a yellow fluorescent dye. In its neutral state, it can freely cross cell membranes. Once inside the acidic environment of a lysosome (pH 4.5-5.0), the probe becomes protonated and trapped, leading to a significant increase in fluorescence. An increase in the number and/or acidity of lysosomes and autolysosomes, which occurs during active autophagy, results in a corresponding increase in LysoTracker Yellow HCK-123 fluorescence intensity, which can be quantified on a cell-by-cell basis using flow cytometry.

Product Information

FeatureDescription
Product Name LysoTracker Yellow HCK-123
Target Acidic organelles (lysosomes, autolysosomes)
Readout Flow Cytometry, Fluorescence Microscopy
Excitation (max) ~465 nm
Emission (max) ~535 nm
Molecular Weight Not provided
Formulation Provided as a solution in DMSO
Storage Store at -20°C, protected from light

Spectral Properties

LysoTracker Yellow HCK-123 is compatible with the standard 488 nm blue laser found in most flow cytometers. Its emission is typically collected in the green channel (e.g., FITC or GFP channel).

ParameterWavelength (nm)Filter Set Recommendation
Excitation Maximum ~465488 nm laser
Emission Maximum ~535530/30 nm bandpass filter

Autophagy Signaling Pathway and LysoTracker Action

The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. LysoTracker Yellow HCK-123 accumulates in the acidic autolysosomes, providing a measure of autophagic flux.

Autophagy_Pathway Autophagy Signaling Pathway and LysoTracker Action cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autolysosome Formation and Degradation Stress Stress ULK1 Complex ULK1 Complex Stress->ULK1 Complex Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex Phagophore Phagophore Beclin-1 Complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Phagophore recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Products Degradation Products Autolysosome->Degradation Products LysoTracker Yellow LysoTracker Yellow LysoTracker Yellow->Lysosome Accumulates in acidic environment LysoTracker Yellow->Autolysosome Accumulates in acidic environment

Caption: Autophagy pathway and LysoTracker's point of action.

Experimental Workflow for Autophagy Detection by Flow Cytometry

A typical workflow involves cell culture, induction of autophagy, staining with LysoTracker Yellow HCK-123, and subsequent analysis by flow cytometry.

Experimental_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat, K562) Autophagy_Induction 2. Autophagy Induction (e.g., Rapamycin (B549165), Starvation) Cell_Culture->Autophagy_Induction Staining 3. Staining with LysoTracker Yellow HCK-123 Autophagy_Induction->Staining Washing 4. Cell Washing Staining->Washing Flow_Cytometry 5. Flow Cytometry Analysis Washing->Flow_Cytometry Data_Analysis 6. Data Analysis (Median Fluorescence Intensity) Flow_Cytometry->Data_Analysis

Caption: Flow cytometry workflow for autophagy detection.

Detailed Experimental Protocols

Reagent Preparation
  • LysoTracker Yellow HCK-123 Stock Solution (1 mM): LysoTracker Yellow HCK-123 is typically supplied as a 1 mM solution in DMSO. Thaw the vial and centrifuge briefly before use.

  • LysoTracker Yellow HCK-123 Working Solution (50-100 nM): Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration. Prepare this solution fresh for each experiment.

Cell Staining Protocol for Suspension Cells (e.g., Jurkat)
  • Cell Culture and Treatment: Culture cells to the desired density (e.g., 0.5 - 1 x 10^6 cells/mL). Treat cells with an autophagy inducer (e.g., 100 nM rapamycin for 4-6 hours) or vehicle control.

  • Cell Harvest: Transfer 1 mL of cell suspension to a microcentrifuge tube.

  • Staining: Add the LysoTracker Yellow HCK-123 working solution to the cells to achieve the final desired concentration (e.g., 75 nM).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of pre-warmed phosphate-buffered saline (PBS).

  • Final Resuspension: Centrifuge again and resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.

Cell Staining Protocol for Adherent Cells (e.g., HeLa)
  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat cells with an autophagy inducer or vehicle control.

  • Staining: Remove the culture medium and add the pre-warmed LysoTracker Yellow HCK-123 working solution.

  • Incubation: Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells once with pre-warmed PBS.

  • Cell Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation buffer.

  • Final Resuspension: Resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.

Flow Cytometry Analysis

  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser. Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

  • Fluorescence Detection: Collect the LysoTracker Yellow HCK-123 signal in the green fluorescence channel (e.g., FITC channel with a 530/30 nm bandpass filter).

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population. The primary metric for autophagy is the increase in the median fluorescence intensity (MFI) of the LysoTracker Yellow HCK-123 signal in the treated cells compared to the control cells.

Data Presentation

The following tables provide an example of expected results and recommended starting concentrations for optimization.

Table 1: Recommended Staining Conditions (Starting Points for Optimization)

Cell LineLysoTracker Yellow HCK-123 Concentration (nM)Incubation Time (minutes)
Jurkat50 - 10030 - 60
K56250 - 10030 - 60
HeLa75 - 15045 - 75
MCF-775 - 15045 - 75

Table 2: Example Quantitative Data of Autophagy Induction

Cell LineTreatmentLysoTracker Yellow HCK-123 MFI (Arbitrary Units)Fold Change in MFI (vs. Control)
JurkatControl15001.0
JurkatRapamycin (100 nM, 6h)45003.0
K562Control20001.0
K562Chloroquine (50 µM, 4h)80004.0

Note: The MFI values are illustrative and will vary depending on the cell type, instrument settings, and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Insufficient dye concentration or incubation time.- Low level of autophagy.- Optimize dye concentration and incubation time.- Use a positive control for autophagy induction (e.g., rapamycin, starvation).
High background fluorescence - Dye concentration is too high.- Inadequate washing.- Titrate the dye to a lower concentration.- Ensure thorough washing steps.
High cell death - Dye toxicity at high concentrations or long incubation times.- Reduce dye concentration and/or incubation time.- Co-stain with a viability dye to exclude dead cells from analysis.
Inconsistent results - Variation in cell density or health.- Inconsistent staining procedure.- Maintain consistent cell culture conditions.- Ensure precise timing and temperature control during staining.

Conclusion

LysoTracker Yellow HCK-123 is a reliable and straightforward tool for the quantitative analysis of autophagy by flow cytometry. By measuring the increase in acidic vesicular organelles, this probe provides valuable insights into the later stages of the autophagic process. The protocols and data presented here serve as a guide for researchers to effectively utilize LysoTracker Yellow HCK-123 in their studies of autophagy and its role in health and disease. Optimization of staining conditions for each specific cell type and experimental setup is recommended to ensure accurate and reproducible results.

Application Notes: LysoTracker Yellow HCK-123 for the Study of Drug-Induced Lysosomal Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are acidic organelles integral to cellular homeostasis, playing crucial roles in degradation, recycling, nutrient sensing, and signaling. Alterations in lysosomal function are implicated in a variety of diseases, including lysosomal storage disorders and neurodegenerative diseases. Furthermore, a growing number of pharmaceutical compounds are known to induce lysosomal changes, a phenomenon known as drug-induced lysosomal impairment (DILI). Understanding how drugs affect lysosomal physiology is therefore critical for drug development and toxicity assessment.

LysoTracker Yellow HCK-123 is a fluorescent probe that selectively accumulates in acidic compartments, such as lysosomes, in live cells.[1] This cell-permeable dye is a weakly basic amine linked to a fluorophore.[1] In the neutral pH of the cytoplasm, the dye is largely unprotonated and can freely cross cellular membranes. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the weak base becomes protonated, trapping the probe within the organelle. The resulting accumulation of LysoTracker Yellow HCK-123 allows for the visualization and quantification of lysosomes and acidic organelles.

These application notes provide a comprehensive overview and detailed protocols for utilizing LysoTracker Yellow HCK-123 to investigate drug-induced lysosomal changes.

Product Information

PropertyValueReference
Product Name LysoTracker Yellow HCK-123[1]
Appearance Yellow solid[1]
Mechanism of Action Accumulates in acidic organelles due to protonation.[1]
Excitation Maximum ~465 nm[2]
Emission Maximum ~535 nm[2]
Cell Permeability Cell-permeant[1]
Fixability Not fixable[3]
Storage Store at -20°C, protected from light.[1]

Key Applications in Drug-Induced Lysosomal Changes

  • Identification of Lysosomotropic Compounds: Screen compound libraries to identify drugs that accumulate in lysosomes.

  • Assessment of Drug-Induced Lysosomal Proliferation: Quantify changes in the number and volume of lysosomes in response to drug treatment.

  • Evaluation of Lysosomal pH Alterations: While not a ratiometric pH indicator, significant changes in LysoTracker fluorescence intensity can suggest alterations in lysosomal pH.[4][5]

  • Monitoring Lysosomal Stress Responses: Investigate the activation of cellular pathways, such as the TFEB-mediated lysosomal biogenesis pathway, in response to drug-induced lysosomal dysfunction.[6][7]

Experimental Protocols

Protocol 1: General Staining of Lysosomes with LysoTracker Yellow HCK-123

This protocol provides a basic method for staining lysosomes in live cells.

Materials:

  • LysoTracker Yellow HCK-123 (stock solution, e.g., 1 mM in DMSO)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Prepare Staining Solution: Dilute the LysoTracker Yellow HCK-123 stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-100 nM.

  • Cell Staining: Remove the culture medium from the cells and replace it with the LysoTracker Yellow HCK-123 staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.

  • Washing (Optional): The staining solution can be replaced with fresh pre-warmed medium before imaging to reduce background fluorescence.

  • Imaging: Visualize the stained lysosomes using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (e.g., excitation ~465 nm, emission ~535 nm).

Protocol 2: Quantification of Drug-Induced Lysosomal Proliferation

This protocol describes a method to quantify changes in lysosomal volume following treatment with a test compound, using chloroquine (B1663885) as an example of a known lysosomotropic drug.

Materials:

  • LysoTracker Yellow HCK-123

  • Test compound (and vehicle control, e.g., DMSO)

  • Chloroquine (positive control)

  • Live cells cultured in a 96-well imaging plate

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound, chloroquine (e.g., 1-50 µM), and a vehicle control for a predetermined time (e.g., 24 hours).

  • Staining: Add LysoTracker Yellow HCK-123 to each well at a final concentration of 50-100 nM and incubate for 30-60 minutes at 37°C.

  • Nuclear Staining (Optional): Add a nuclear counterstain (e.g., Hoechst 33342) for cell segmentation and normalization.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify and segment individual cells and the LysoTracker-positive puncta (lysosomes) within each cell. Quantify the total area or volume of LysoTracker staining per cell.

  • Data Analysis: Normalize the total lysosomal area/volume to the number of cells. Compare the results from treated cells to the vehicle control.

Expected Results (Example with Chloroquine):

TreatmentConcentration (µM)Fold Increase in Lysosomal Area (Mean ± SD)
Vehicle Control-1.0 ± 0.1
Chloroquine102.5 ± 0.3
Chloroquine254.2 ± 0.5
Chloroquine505.8 ± 0.7

Note: The above data is illustrative. Actual results may vary depending on the cell type, drug, and experimental conditions.

Protocol 3: High-Content Screening for Lysosomotropic Compounds

This protocol outlines a workflow for screening a compound library to identify drugs that cause lysosomal accumulation.

Materials:

  • Compound library

  • LysoTracker Yellow HCK-123

  • Live cells cultured in 384-well imaging plates

  • Automated liquid handling system

  • High-content imaging system

  • Image analysis and data analysis software

Procedure:

  • Plate Preparation: Seed cells into 384-well plates using an automated dispenser.

  • Compound Pinning: Use a robotic system to transfer compounds from the library plates to the cell plates. Include appropriate controls (e.g., vehicle, positive control like chloroquine).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • Staining: Add LysoTracker Yellow HCK-123 and a nuclear stain to all wells using an automated liquid handler.

  • Imaging: Acquire images from all wells using an automated high-content imaging system.

  • Data Analysis:

    • Perform automated image analysis to quantify the total LysoTracker fluorescence intensity per cell.

    • Calculate a robust statistical measure (e.g., Z-score) for each compound to identify "hits" that significantly increase LysoTracker fluorescence.

Visualizations

Signaling Pathway: TFEB Activation in Response to Lysosomal Stress

Drug-induced lysosomal stress can lead to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7] This pathway represents a key cellular response to lysosomal impairment.

TFEB_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lysosomal_Stress Drug-Induced Lysosomal Stress mTORC1 mTORC1 (Active) Lysosomal_Stress->mTORC1 Inhibition Ca2_release Lysosomal Ca2+ Release Lysosomal_Stress->Ca2_release TFEB_p TFEB-P (Inactive) mTORC1->TFEB_p Phosphorylation TFEB_a TFEB (Active) TFEB_p->TFEB_a Calcineurin Calcineurin Calcineurin->TFEB_p Dephosphorylation Ca2_release->Calcineurin Activation Genes Lysosomal & Autophagy Gene Expression TFEB_a->Genes Transcription

Caption: TFEB activation pathway in response to drug-induced lysosomal stress.

Experimental Workflow: High-Content Screening for Lysosomotropic Drugs

The following diagram illustrates a typical workflow for a high-content screen to identify compounds that induce lysosomal changes.

HCS_Workflow Start Start Cell_Seeding 1. Seed Cells (384-well plates) Start->Cell_Seeding Compound_Addition 2. Add Compound Library (Automated Pinning) Cell_Seeding->Compound_Addition Incubation 3. Incubate (e.g., 24 hours) Compound_Addition->Incubation Staining 4. Stain with LysoTracker Yellow HCK-123 & Hoechst Incubation->Staining Imaging 5. High-Content Imaging Staining->Imaging Analysis 6. Image & Data Analysis (Quantify Lysosomal Signal) Imaging->Analysis Hit_ID 7. Hit Identification (Z-score calculation) Analysis->Hit_ID End End Hit_ID->End

Caption: High-content screening workflow for identifying lysosomotropic compounds.

Logical Relationship: Mechanism of LysoTracker Yellow HCK-123 Accumulation

This diagram explains the principle behind the selective accumulation of LysoTracker Yellow HCK-123 in lysosomes.

LysoTracker_Mechanism cluster_extracellular Extracellular/Cytoplasm (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) LT_neutral LysoTracker (Neutral, Membrane Permeable) LT_protonated LysoTracker-H+ (Protonated, Trapped, Fluorescent) LT_neutral->LT_protonated Diffusion & Protonation

References

Quantifying Lysosomal Acidification with LysoTracker Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker probes are fluorescent acidotropic dyes widely utilized for labeling and tracking acidic organelles in live cells, primarily lysosomes and late endosomes.[1][2] These probes consist of a fluorophore linked to a weak base that is freely permeable to cell membranes in its neutral state.[1][3] Upon entering an acidic compartment, the weak base becomes protonated, and the charged probe is retained, leading to a bright, punctate staining pattern.[3][4] While LysoTracker probes are excellent qualitative markers for identifying acidic organelles and observing their morphology and trafficking, their use for direct quantification of lysosomal pH is limited due to their fluorescence being largely independent of pH once accumulated.[1][3] However, changes in LysoTracker fluorescence intensity can be used to infer alterations in lysosomal volume, number, or luminal pH under specific experimental conditions.

This document provides detailed application notes and protocols for the use of LysoTracker probes in quantifying changes in lysosomal acidification, with a focus on live-cell imaging and flow cytometry. It also outlines the key signaling pathways that regulate this crucial cellular process.

Mechanism of Action

The accumulation of LysoTracker probes within acidic organelles is a pH-dependent process. In the relatively neutral environment of the cytoplasm (pH ~7.2), the weak base component of the probe is only partially protonated, allowing it to readily cross cellular membranes.[1][4] Once the probe enters an acidic organelle, such as a lysosome with a pH of approximately 4.5-5.0, the low pH environment leads to the protonation of the probe.[4][5] This protonation increases the hydrophilicity of the molecule, effectively trapping it within the organelle.[4]

Data Presentation

The following table summarizes quantitative data from various studies using LysoTracker probes to assess changes in lysosomal acidification or content. It is important to note that these values often represent relative changes in fluorescence intensity rather than direct measurements of lysosomal pH.

Cell TypeLysoTracker ProbeTreatmentQuantitative MeasurementReference
Jurkat cellsLysoTracker Green50 µM Chloroquine (48 hours)6-9 fold increase in fluorescence[6]
HeLa cellsLysoTracker Red DND-99Vacuolin-1 (1-10 µM)Increase in lysosomal size and pH[7]
Notochordal cellsLysoTracker RedHyperosmotic stressIncreased number of acidic granular vacuoles[8]
Drosophila fat body cellsLysoTracker RedStarvation (3 hours)Increased LysoTracker staining[9]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomal Acidification with LysoTracker Probes

This protocol describes the use of LysoTracker probes for visualizing and assessing semi-quantitative changes in lysosomal acidification in live cells using fluorescence microscopy.

Materials:

  • LysoTracker probe of choice (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with live-cell incubation chamber (37°C, 5% CO₂)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.[7]

  • LysoTracker Staining:

    • Prepare a working solution of the LysoTracker probe in pre-warmed complete culture medium. A final concentration of 50-100 nM is typically recommended.[7][10]

    • Remove the culture medium from the cells and replace it with the LysoTracker-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[7][10]

  • Cell Washing:

    • Gently remove the LysoTracker-containing medium.

    • Wash the cells twice with pre-warmed live-cell imaging buffer to remove excess dye.[7][10]

    • After the final wash, add fresh, pre-warmed live-cell imaging buffer to the dish.[10]

  • Microscope Setup:

    • Place the dish on the microscope stage within the pre-heated (37°C) and CO₂-controlled (5%) incubation chamber.

    • Allow the cells to equilibrate for at least 10-15 minutes.[10]

  • Image Acquisition:

    • Locate a field of view with healthy, well-stained cells.

    • Acquire baseline images using the appropriate laser lines and filter sets for the chosen LysoTracker dye (e.g., for LysoTracker Red, Ex: 577 nm, Em: 590 nm).[10] Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.[10]

    • For time-lapse imaging after treatment with a compound of interest, acquire images at regular intervals.

  • Data Analysis:

    • Use image analysis software to quantify changes in the mean fluorescence intensity of LysoTracker-positive puncta per cell.

    • Measure changes in the size, number, and morphology of lysosomes over time.[7]

Protocol 2: Quantitative Analysis of Lysosomal Content by Flow Cytometry

This protocol provides a method for quantifying changes in the overall lysosomal content of a cell population using LysoTracker probes and flow cytometry. An increase in median fluorescence intensity (MFI) can correlate with an increase in lysosomal biogenesis or autophagic flux.[6]

Materials:

  • LysoTracker probe of choice

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • LysoTracker Staining:

    • Resuspend the cells in pre-warmed complete culture medium containing the LysoTracker probe at a final concentration of 50-100 nM.[6]

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[6]

  • Cell Washing:

    • Centrifuge the cells to pellet them and remove the LysoTracker-containing medium.

    • Wash the cells once with pre-warmed PBS to remove unbound dye.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS).

    • Analyze the fluorescence intensity of the stained cells using a flow cytometer with the appropriate excitation and emission filters for the chosen LysoTracker probe.

    • Use appropriate gating to exclude dead cells and debris.[6]

    • The median fluorescence intensity (MFI) of the cell population can be used as a quantitative measure of lysosomal content.[6]

Protocol 3: Semi-Quantitative Measurement of Lysosomal pH using a Calibration Curve

This advanced protocol describes a method to create a standard curve to correlate LysoTracker fluorescence intensity with lysosomal pH. This method utilizes ionophores to equilibrate the lysosomal pH with buffers of known pH. Note: This method provides a semi-quantitative estimation and is more accurately performed with ratiometric pH-sensitive dyes like LysoSensor Yellow/Blue.[6][11]

Materials:

  • LysoTracker probe

  • Calibration buffers (e.g., MES/HEPES buffers with 125 mM KCl, 25 mM NaCl) of varying pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)[12]

  • Nigericin (B1684572) (a K⁺/H⁺ ionophore)

  • Monensin (B1676710) (a Na⁺/H⁺ ionophore)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Staining: Stain cells with the LysoTracker probe as described in Protocol 1.

  • Ionophore Treatment and Calibration:

    • Prepare a series of calibration buffers with known pH values.[12]

    • Add nigericin (e.g., 10 µM) and monensin (e.g., 10 µM) to the calibration buffers to equilibrate the intracellular and intralysosomal pH with the external buffer pH.[11]

    • Incubate the stained cells with each calibration buffer for a short period (e.g., 5-10 minutes) immediately before measurement.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the LysoTracker probe in cells incubated with each calibration buffer using a fluorescence microscope or a plate reader.

  • Standard Curve Generation:

    • Plot the measured fluorescence intensity against the corresponding pH of the calibration buffers to generate a standard curve.

  • Experimental Sample Measurement:

    • Measure the LysoTracker fluorescence intensity in your experimental samples (treated and untreated cells).

    • Use the standard curve to estimate the lysosomal pH in your experimental samples based on their fluorescence intensity.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Lysosomal Acidification

Lysosomal acidification is primarily maintained by the vacuolar-type H⁺-ATPase (V-ATPase), a multi-subunit proton pump located on the lysosomal membrane.[13][14] The activity of the V-ATPase and overall lysosomal function are tightly regulated by several key signaling pathways, including the mTOR (mechanistic target of rapamycin) and TFEB (transcription factor EB) pathways.

G Signaling Pathways Regulating Lysosomal Acidification cluster_0 Nutrient Sensing & Growth Factors cluster_1 Key Regulators cluster_2 Lysosomal Function Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates Growth Factors Growth Factors Growth Factors->mTORC1 activates TFEB TFEB mTORC1->TFEB inhibits (phosphorylation) V-ATPase V-ATPase TFEB->V-ATPase promotes transcription of subunits Lysosomal Biogenesis Lysosomal Biogenesis TFEB->Lysosomal Biogenesis promotes transcription Lysosomal Acidification Lysosomal Acidification V-ATPase->Lysosomal Acidification drives Lysosomal Acidification->mTORC1 is required for activation

Caption: Key signaling pathways controlling lysosomal acidification.

Experimental Workflow for Quantifying Lysosomal Acidification

The following diagram illustrates a typical experimental workflow for quantifying changes in lysosomal acidification using LysoTracker probes.

G Experimental Workflow for Quantifying Lysosomal Acidification Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment LysoTracker Staining LysoTracker Staining Treatment->LysoTracker Staining Live-Cell Imaging Live-Cell Imaging LysoTracker Staining->Live-Cell Imaging Flow Cytometry Flow Cytometry LysoTracker Staining->Flow Cytometry Image Analysis Image Analysis Live-Cell Imaging->Image Analysis Data Interpretation Data Interpretation Image Analysis->Data Interpretation Flow Cytometry->Data Interpretation

Caption: A typical workflow for quantifying lysosomal acidification.

References

Troubleshooting & Optimization

Troubleshooting Weak LysoTracker Yellow HCK-123 Signal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LysoTracker Yellow HCK-123. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak fluorescent signals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is LysoTracker Yellow HCK-123 and how does it work?

LysoTracker Yellow HCK-123 is a cell-permeable fluorescent dye used to label and track acidic organelles, primarily lysosomes, in live cells.[1][2][3] It consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1] This allows it to freely cross cell membranes. Once inside the acidic environment of a lysosome, the weak base becomes fully protonated, trapping the dye within the organelle and leading to a localized fluorescent signal.[1]

Q2: What are the spectral properties of LysoTracker Yellow HCK-123?

The approximate excitation and emission maxima for LysoTracker Yellow HCK-123 are 465 nm and 535 nm, respectively.[1][4]

Q3: Is the fluorescence of LysoTracker Yellow HCK-123 dependent on pH?

The fluorescence intensity of LysoTracker probes is largely independent of pH.[5] However, their accumulation within organelles is dependent on a low pH environment for the protonation and trapping mechanism to be effective.[1] In contrast, LysoSensor™ probes exhibit a pH-dependent increase in fluorescence intensity upon acidification.[5]

Q4: Can LysoTracker Yellow HCK-123 be used in fixed cells?

LysoTracker Yellow HCK-123 is not fixable and is intended for use in live-cell imaging.[1]

Troubleshooting Guide for Weak Signal

A weak or absent fluorescent signal when using LysoTracker Yellow HCK-123 can be frustrating. Below are common causes and their corresponding solutions, organized to help you systematically troubleshoot your experiment.

Experimental Workflow for LysoTracker Staining

The following diagram illustrates a typical experimental workflow for staining live cells with LysoTracker Yellow HCK-123.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency prepare_dye Prepare LysoTracker working solution add_dye Incubate cells with LysoTracker solution prepare_dye->add_dye Add to cells wash_cells Wash cells with fresh medium add_dye->wash_cells After incubation acquire_images Image with fluorescence microscope wash_cells->acquire_images Proceed to imaging

Caption: A generalized experimental workflow for LysoTracker Yellow HCK-123 staining.

Troubleshooting Logic Diagram

If you are experiencing a weak signal, use the following diagram to diagnose the potential issue.

G start Weak LysoTracker Signal check_concentration Is the dye concentration optimal? start->check_concentration check_incubation Was the incubation time sufficient? check_concentration->check_incubation Yes increase_concentration Increase concentration (50-75 nM is a starting point) check_concentration->increase_concentration No check_microscope Are the microscope settings correct? check_incubation->check_microscope Yes increase_incubation Increase incubation time (30 min - 2 hours) check_incubation->increase_incubation No check_cell_health Are the cells healthy? check_microscope->check_cell_health Yes optimize_microscope Optimize microscope settings (correct filters, gain, etc.) check_microscope->optimize_microscope No check_photobleaching Is photobleaching occurring? check_cell_health->check_photobleaching Yes check_culture Check for confluency, contamination, and overall cell viability check_cell_health->check_culture No mitigate_photobleaching Reduce laser power, minimize exposure, use antifade reagents check_photobleaching->mitigate_photobleaching Yes

References

preventing LysoTracker Yellow HCK-123 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols to help researchers prevent photobleaching of LysoTracker Yellow HCK-123 during live-cell imaging experiments.

Troubleshooting Guide

Q: My LysoTracker Yellow signal is photobleaching rapidly during live-cell imaging. How can I minimize this?

A: Rapid photobleaching, the light-induced degradation of the fluorophore, is a common issue in fluorescence microscopy.[1][2] To minimize it, a multi-faceted approach is recommended, focusing on optimizing imaging parameters, sample preparation, and the imaging environment.

  • Reduce Excitation Light Intensity: This is the most direct way to reduce photobleaching.[3]

    • Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][4]

    • Employ neutral density (ND) filters to decrease illumination intensity without altering the light's spectral properties.[1][2]

  • Minimize Exposure Time: Limit the duration the sample is illuminated.[4]

    • Use the shortest possible exposure time for your camera that still yields a quality image.

    • Avoid prolonged viewing through the oculars while not actively collecting data.[1]

    • For time-lapse experiments, increase the interval between image acquisitions to the maximum that will still capture the biological process of interest.[1]

  • Optimize Microscope and Software Settings:

    • Ensure you are using the correct filter set for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[5][6][7]

    • Avoid "illumination overhead" by ensuring the light source is only active when the camera is acquiring an image.[8][9] Modern systems often use fast-switching LEDs or transistor-transistor logic (TTL) circuits to achieve this.[8][9]

    • Consider advanced techniques like rapid line scanning on confocal microscopes, which can reduce photobleaching.[10]

  • Use Live-Cell Antifade Reagents:

    • Incorporate an antifade reagent specifically designed for live-cell imaging into your media.[1] Note that antifade reagents for fixed cells are cytotoxic and cannot be used.[1]

    • Reagents like ProLong™ Live Antifade Reagent, which is based on Oxyrase™ technology, have been validated for use with LysoTracker dyes and work by removing oxygen and free radicals.[11][12][13]

    • Antioxidants such as Trolox, a vitamin E derivative, can also be used to reduce photobleaching.

Q: My signal is weak even at the beginning of the experiment. What should I check?

A: A weak initial signal can be due to several factors related to staining or cell health.

  • Suboptimal Probe Concentration: The recommended starting concentration for LysoTracker probes is 50-75 nM.[14] If the signal is weak, you can try increasing the concentration, but be aware that high concentrations can lead to artifacts.[14]

  • Insufficient Incubation Time: The recommended incubation period is 30 minutes to 2 hours at 37°C.[14][15] Ensure you are allowing enough time for the probe to accumulate in the lysosomes.

  • Lysosomal pH: LysoTracker probes accumulate in acidic organelles.[14][16] If your experimental conditions alter the lysosomal pH (i.e., make them less acidic), probe accumulation and fluorescence will be reduced.

  • Cell Health: Unhealthy or dying cells may not maintain the necessary acidic environment in their lysosomes, leading to poor staining. Ensure your cells are healthy before and during staining.

Frequently Asked Questions (FAQs)

Q: What is LysoTracker Yellow HCK-123 and how does it work?

A: LysoTracker Yellow HCK-123 is a cell-permeable fluorescent probe used to label and track acidic organelles, primarily lysosomes, in live cells.[16][17] It consists of a fluorophore linked to a weak base.[14] At neutral pH, the probe is uncharged and can freely cross cell membranes.[16] When it enters an acidic compartment like a lysosome, the weakly basic moiety becomes protonated.[16] This positive charge traps the probe inside the organelle, causing it to accumulate and produce a bright fluorescent signal.[16]

Q: What is photobleaching?

A: Photobleaching is the photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2] It occurs when the fluorophore is exposed to excitation light, particularly at high intensities or for prolonged periods.[1] This process can generate reactive oxygen species (ROS), which can further damage nearby fluorophores and cause cellular stress (phototoxicity).[10]

Q: Can I use standard antifade mounting media (like those for fixed cells) with LysoTracker Yellow HCK-123 for live-cell imaging?

A: No. Antifade mounting media designed for fixed-cell slide preparation are not compatible with live cells.[1] They contain components like glycerol (B35011) that are not osmotically balanced for living cells and often include cytotoxic antifade agents. For live-cell imaging, you must use specially formulated antifade reagents, such as ProLong™ Live Antifade Reagent or Trolox, that can be added to the cell culture medium.[11]

Q: How can I reduce phototoxicity to my cells during a long time-lapse experiment?

A: The strategies to reduce phototoxicity are largely the same as those for reducing photobleaching, as both are caused by excitation light.[9] The key is to minimize the total light dose delivered to the sample.[8]

  • Use the lowest possible light intensity.[1]

  • Increase the time between acquisitions.[1]

  • Use longer camera exposure times coupled with lower light intensities, as this has been shown to reduce ROS production and improve cell health compared to short, high-intensity exposures.[8]

  • Use live-cell antifade reagents, which reduce the formation of damaging reactive oxygen species.

Quantitative Data

Table 1: Impact of Imaging Parameters on Photobleaching & Signal Quality

Parameter Action Effect on Photobleaching Effect on Signal-to-Noise Ratio (SNR) Recommendation
Excitation Intensity Decrease Strong Decrease Decrease Use the lowest intensity that provides acceptable SNR.[1][3]
Exposure Time Decrease Decrease Decrease Use the shortest exposure that captures the signal adequately.[3]
Imaging Interval Increase Decrease No Direct Effect Image only as frequently as needed to capture the event.[1]

| Light Delivery | Diffuse (Longer exposure, lower power) | Decrease | Can Increase | Often preferred for reducing phototoxicity and photobleaching.[8][9] |

Table 2: Comparison of Common Live-Cell Antifade Reagent Mechanisms

Reagent Type Example(s) Mechanism of Action Suitability
Oxygen Scavengers ProLong Live (Oxyrase™) Enzymatically removes dissolved oxygen, preventing the formation of singlet oxygen, a primary cause of photobleaching.[11] Excellent for a broad range of dyes, including LysoTracker.[11][12] Minimally affects intracellular functions.[11]

| Antioxidants / ROS Scavengers | Trolox (Vitamin E analog) | Scavenges reactive oxygen species (ROS) that are generated during fluorescence excitation, protecting the fluorophore. | Widely used and cell-permeable. May require some optimization depending on the cell type.[1] |

Experimental Protocols

Protocol 1: Staining Live Cells with LysoTracker Yellow HCK-123

This protocol provides a general guideline; optimal conditions may vary by cell type.

  • Cell Preparation: Grow cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.

  • Prepare Staining Solution:

    • Warm the provided 1 mM LysoTracker stock solution in DMSO to room temperature.[14]

    • Prepare fresh growth medium with the appropriate supplements.

    • Dilute the LysoTracker stock solution into the pre-warmed medium to a final working concentration of 50-75 nM.[14] Vortex briefly to mix.

  • Cell Staining:

    • Remove the existing medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[14][15]

  • Imaging Preparation (Optional Antifade):

    • If using an antifade reagent like ProLong™ Live, prepare it according to the manufacturer's instructions in your imaging medium (e.g., FluoroBrite™ DMEM).

    • Remove the staining solution and replace it with the antifade-containing imaging medium.

    • Incubate as recommended by the antifade manufacturer (e.g., 15 minutes to 2 hours).[11]

  • Proceed to Imaging: The cells are now ready for observation on a fluorescence microscope. It is recommended to image the cells in the staining solution or a suitable imaging buffer, as replacing it with dye-free medium can sometimes lead to a decrease in signal.[15]

Protocol 2: Live-Cell Imaging to Minimize Photobleaching

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter cube or laser lines for LysoTracker Yellow HCK-123 (Excitation ~465 nm, Emission ~535 nm).[5][6]

  • Locate Cells: Use transmitted light (e.g., DIC or phase contrast) to locate the area of interest on your slide. This minimizes fluorescent light exposure during the search phase.[2]

  • Initial Focus and Settings:

    • Switch to fluorescence illumination but start with a very low light intensity (e.g., 1-5% laser power or with a high-density ND filter).[4]

    • Obtain a rough focus on the cells.

  • Optimize Imaging Parameters:

    • Find Minimum Light Intensity: While viewing a live preview, gradually increase the light intensity only until the lysosomes are clearly distinguishable from the background.

    • Find Minimum Exposure Time: Adjust the camera exposure time to be as short as possible while still providing a good signal.

    • Set Time-Lapse Parameters: For a time-lapse experiment, set the imaging interval to be as long as possible while still capturing the dynamics of your biological question.[1]

  • Acquire Images:

    • Begin your image acquisition or time-lapse experiment.

    • Turn off the microscope's light source between image acquisitions if the system does not do this automatically.[3]

    • Only collect the data you need. Avoid taking excessively large Z-stacks or imaging for longer than necessary.[1]

Diagrams

LysoTracker_Mechanism cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) H1 H+ H2 H+ H3 H+ H4 H+ H5 H+ Cytosol Cytosol (Neutral pH) Probe_Accumulated LT-Yellow (Protonated) Trapped & Fluorescent Cytosol->Probe_Accumulated Diffuses into lysosome Probe_Outside LysoTracker Yellow (Neutral, Membrane-Permeable) Probe_Outside->Cytosol Diffuses across cell membrane

Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A 1. Plate Cells in Imaging Dish B 2. Stain with LysoTracker (50-75 nM, 30-120 min) A->B C 3. Add Live-Cell Antifade (Optional but Recommended) B->C D 4. Locate Cells using Transmitted Light C->D E 5. Minimize Light Exposure: - Lowest Power - Shortest Exposure D->E F 6. Set Time-Lapse Interval (As long as possible) E->F G 7. Acquire Image Data F->G H 8. Analyze Data G->H

Caption: Experimental workflow designed to minimize photobleaching.

Troubleshooting Start Problem: Rapid Photobleaching Q1 Are you using the lowest possible excitation intensity? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is exposure time minimized? A1_Yes->Q2 S1 Action: Reduce laser power or use ND filters. A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are you using a live-cell antifade reagent? A2_Yes->Q3 S2 Action: Reduce camera exposure time. A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Issue likely resolved. If persists, consider more photostable dyes. A3_Yes->End S3 Action: Add a reagent like ProLong Live or Trolox. A3_No->S3 S3->End

References

LysoTracker Yellow HCK-123 artifacts and false positive staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LysoTracker Yellow HCK-123. The information is designed to help identify and resolve common artifacts and false positive staining issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LysoTracker Yellow HCK-123?

LysoTracker Yellow HCK-123 is a fluorescent probe that is a weak base linked to a fluorophore.[1][2] Being membrane-permeable, it can freely cross cell membranes in its neutral state.[3] Once it enters an acidic compartment, such as a lysosome (with a pH of approximately 4.5-5.5), the probe becomes protonated.[3][4] This protonation traps the molecule inside the organelle, leading to its accumulation and a bright fluorescent signal.[3]

Q2: Is LysoTracker Yellow HCK-123 specific to lysosomes?

No, LysoTracker probes are not strictly specific to lysosomes. They accumulate in any acidic cellular compartment.[3][4] This includes late endosomes, autolysosomes, and secretory granules, which can also have a low internal pH.[3][4] Therefore, relying solely on LysoTracker staining to identify lysosomes can be misleading.[3]

Q3: What are the common causes of false positive staining with LysoTracker Yellow HCK-123?

False positives, or more accurately, non-lysosomal staining, can arise from several factors:

  • Staining of other acidic organelles: As mentioned, the probe will accumulate in any organelle with a sufficiently low pH, not just lysosomes.[3]

  • Cellular stress: Stressed cells may exhibit transient acidification of various compartments, leading to off-target labeling.[3]

  • Autophagy induction: During autophagy, the formation of autolysosomes, which are acidic, will be stained by LysoTracker probes.[5][6]

Q4: Can I use LysoTracker Yellow HCK-123 in fixed cells?

While primarily designed for live-cell imaging, it is possible to retain some fluorescence after fixation with paraformaldehyde.[3] However, fixation disrupts the pH gradients of organelles, which can lead to a decrease in fluorescence intensity.[3] If fixation is necessary, it should be brief (e.g., 15 minutes at room temperature) and imaging should be performed soon after.[3]

Q5: Why is my LysoTracker Yellow HCK-123 signal weak?

Several factors can contribute to a weak signal:

  • Low Dye Concentration: The fluorescence signal from LysoTracker Yellow and Blue dyes can be inherently weaker compared to the Green and Red versions.[7] It may be necessary to use a higher concentration for these dyes.[7]

  • Fluorescence Quenching: Components in the imaging media, such as phenol (B47542) red, can quench the fluorescent signal.[8] It is recommended to image cells in a phenol red-free medium or PBS.[8]

  • Fixation: As mentioned, fixation can reduce signal intensity.[3]

Q6: Can LysoTracker probes affect lysosomal function?

Yes, prolonged incubation with LysoTracker probes can have an "alkalizing effect" on lysosomes, leading to an increase in their internal pH.[1][2] This can alter the very environment the probe is meant to detect. To minimize this, short incubation times are recommended, ideally between 1 and 5 minutes.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Diffuse cytoplasmic staining (not punctate) 1. Dye concentration is too high, leading to non-specific binding.2. Cell membrane integrity is compromised (dead or dying cells).1. Perform a concentration titration to find the optimal working concentration. Start with the recommended 50-75 nM and adjust as needed.[1]2. Use a viability stain (e.g., Calcein-AM) to ensure you are imaging healthy cells.
Staining observed in non-lysosomal structures 1. The probe is accumulating in other acidic organelles (e.g., late endosomes, autolysosomes).[3]2. Cells are under stress, causing transient acidification of other compartments.[3]1. Co-stain with a specific lysosomal marker, such as an antibody against LAMP1 or LAMP2, to confirm localization.[3]2. Ensure optimal cell culture conditions to minimize stress.
Signal fades quickly or is not stable 1. Photobleaching from excessive exposure to excitation light.2. The probe is leaking out of the acidic compartments.1. Reduce laser power and/or exposure time during imaging. Use an anti-fade mounting medium if imaging fixed cells.2. Image immediately after staining. Avoid washing cells and leaving them in dye-free medium for extended periods before imaging, as this can lead to signal loss.[1]
High background fluorescence 1. Autofluorescence from the cells or culture medium.2. Phenol red in the medium is contributing to background.[8]1. Image a sample of unstained cells to determine the level of autofluorescence. Use imaging software to subtract this background.2. Use phenol red-free medium for the staining and imaging steps.[8]
Inconsistent staining between experiments 1. Variations in incubation time, temperature, or dye concentration.2. Differences in cell health or density.1. Standardize all protocol steps, including pre-warming of media and solutions.2. Ensure consistent cell seeding density and monitor cell health.

Experimental Protocols

Standard Protocol for Live-Cell Staining with LysoTracker Yellow HCK-123

This protocol provides a starting point and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of LysoTracker Yellow HCK-123 in high-quality, anhydrous DMSO. Store at -20°C, protected from light.[9]

    • On the day of the experiment, warm the stock solution to room temperature.

    • Dilute the stock solution in pre-warmed (37°C) phenol red-free culture medium to the final working concentration. A starting concentration of 50-75 nM is recommended, but for LysoTracker Yellow, a higher concentration of up to 1.6-3.2 µM may be necessary.[1][7]

  • Staining:

    • Remove the culture medium from the cells and replace it with the pre-warmed medium containing the diluted LysoTracker probe.

    • Incubate the cells at 37°C for 15-30 minutes.[3] To avoid potential alkalizing effects, consider a shorter incubation time of 1-5 minutes.[1]

  • Imaging:

    • Image the cells directly in the staining solution or replace it with fresh, pre-warmed phenol red-free medium.

    • Use a fluorescence microscope with the appropriate filter set for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[10][11]

Protocol for Co-localization with a Lysosomal Marker (LAMP1 Antibody)

This protocol is for confirming the lysosomal localization of the LysoTracker signal.

  • Live-Cell Staining:

    • Stain live cells with LysoTracker Yellow HCK-123 as described in the standard protocol.

  • Fixation:

    • Gently wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunofluorescence:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against LAMP1 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from LysoTracker Yellow) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslip with an anti-fade mounting medium.

    • Image the cells using the appropriate filter sets for both LysoTracker Yellow HCK-123 and the secondary antibody fluorophore. Analyze the co-localization of the signals.

Data Summary

Probe Excitation (nm) Emission (nm) Recommended Concentration Notes
LysoTracker Yellow HCK-123~465~53550 nM - 3.2 µMSignal may be weaker than other LysoTracker variants.[7][12][13]
LysoTracker Green DND-26~504~51150 - 75 nMBright and photostable.
LysoTracker Red DND-99~577~59050 - 75 nMStrong fluorescence signal.[7]
LysoTracker Blue DND-22~373~42250 - 75 nMSignal can be weak; potential for nuclear artifact at high concentrations.[7][8]

Visual Guides

LysoTracker_Mechanism extracellular Extracellular Space (pH ~7.4) cytosol Cytosol (pH ~7.2) extracellular->cytosol lysosome Lysosome (Acidic, pH ~4.5-5.5) cytosol->lysosome Diffusion into Acidic Organelle probe_neutral LysoTracker (Neutral) probe_protonated LysoTracker (Protonated, Fluorescent) probe_neutral->probe_protonated Protonation (H+)

Caption: Mechanism of LysoTracker accumulation in acidic organelles.

Troubleshooting_Workflow start Start: Unexpected LysoTracker Staining q1 Is the staining diffuse instead of punctate? start->q1 s1 Decrease dye concentration. Check cell viability. q1->s1 Yes q2 Is the signal weak? q1->q2 No s1->q2 s2 Increase dye concentration. Use phenol red-free media. q2->s2 Yes q3 Is staining non-lysosomal? q2->q3 No s2->q3 s3 Co-stain with LAMP1/LAMP2. Ensure optimal cell health. q3->s3 Yes end Problem Resolved q3->end No s3->end

Caption: A logical workflow for troubleshooting common LysoTracker issues.

References

Optimizing LysoTracker Yellow HCK-123 Incubation Time for Primary Neurons: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LysoTracker Yellow HCK-123 in primary neurons. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for LysoTracker Yellow HCK-123 in primary neurons?

A1: Based on general protocols and experience with similar dyes in primary neurons, a good starting point for optimization is a concentration of 50-75 nM and an incubation time of 30-45 minutes at 37°C.[1][2] However, the optimal conditions can vary depending on the specific neuron type and culture density.

Q2: How can I optimize the incubation time for my specific primary neuron culture?

A2: To optimize the incubation time, it is recommended to perform a time-course experiment. Plate your primary neurons and treat different wells with LysoTracker Yellow HCK-123 for varying durations (e.g., 15 min, 30 min, 45 min, 60 min, and 120 min) while keeping the concentration constant. Subsequently, you can assess the signal-to-noise ratio and cell health at each time point to determine the optimal incubation period.

Q3: Is it possible to fix primary neurons after LysoTracker Yellow HCK-123 staining?

A3: While LysoTracker dyes are primarily intended for live-cell imaging, some studies have reported successful fixation after staining. However, fixation and permeabilization can lead to signal loss as the dye may be washed out. If fixation is necessary, a protocol with gentle fixation using 4% paraformaldehyde (PFA) may be attempted, but it should be validated for your specific experimental needs.

Q4: Can LysoTracker Yellow HCK-123 be used for long-term imaging of lysosomes in primary neurons?

A4: Long-term exposure to LysoTracker dyes and the imaging laser can be phototoxic to primary neurons.[2] Additionally, prolonged incubation with some lysosomal probes can have an "alkalizing effect" on the lysosomes themselves, potentially altering their function.[1] For long-term studies, it is advisable to use the lowest possible dye concentration and laser power, and to acquire images at longer intervals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal 1. Suboptimal Incubation Time or Concentration: The dye may not have had enough time to accumulate in the lysosomes, or the concentration may be too low. 2. Loss of Lysosomal Acidity: The lysosomes in your primary neurons may not be sufficiently acidic, or their pH may have been neutralized.1. Optimize Staining Conditions: Systematically vary the incubation time (from 15 to 120 minutes) and concentration (from 50 to 100 nM) to find the optimal balance for your specific neuronal culture. 2. Check Cell Health: Ensure that the primary neurons are healthy and that the culture medium has the correct pH. As a positive control, you can treat a separate culture with a known lysosomal acidification enhancer.
High Background Staining 1. Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding of the dye to other cellular compartments. 2. Inadequate Washing: Residual dye in the medium can contribute to high background fluorescence.1. Titrate Dye Concentration: Perform a concentration titration to find the lowest effective concentration that provides a clear lysosomal signal with minimal background. 2. Thorough Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium or a suitable buffer to remove any unbound dye.
Phototoxicity or Cell Death 1. Prolonged Exposure to Excitation Light: Primary neurons are sensitive to phototoxicity, especially during live-cell imaging. 2. Dye-Induced Cytotoxicity: Although generally well-tolerated at optimal concentrations, high concentrations or prolonged incubation with LysoTracker can be toxic to cells.[2]1. Minimize Light Exposure: Use the lowest possible laser power and exposure time during image acquisition. Consider using a spinning disk confocal microscope for faster and gentler imaging. 2. Reduce Concentration and Incubation Time: Use the minimal concentration and incubation time necessary to achieve adequate staining.
Inconsistent Staining Across Neurons 1. Variability in Cell Health: Differences in the health and metabolic activity of individual neurons can lead to variations in dye uptake and lysosomal acidity. 2. Uneven Dye Distribution: The dye may not have been evenly distributed across the culture well.1. Ensure a Healthy Culture: Maintain a healthy and uniform primary neuron culture. 2. Proper Mixing: When adding the dye to the culture medium, ensure it is thoroughly mixed before applying it to the cells.

Experimental Protocols

Detailed Protocol for Staining Primary Neurons with LysoTracker Yellow HCK-123

This protocol provides a starting point for staining primary neurons. Optimization of concentration and incubation time is highly recommended.

Materials:

  • Primary neuron culture

  • LysoTracker Yellow HCK-123 (stock solution, typically 1 mM in DMSO)

  • Pre-warmed complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~465/535 nm)

Procedure:

  • Prepare Staining Solution:

    • Thaw the LysoTracker Yellow HCK-123 stock solution to room temperature.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (starting recommendation: 50-75 nM). For example, to make a 50 nM solution from a 1 mM stock, perform a 1:20,000 dilution. It is advisable to do this in serial dilutions for accuracy.

  • Cell Staining:

    • Aspirate the existing culture medium from the primary neurons.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (starting recommendation: 30-45 minutes).

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells twice with pre-warmed complete culture medium or PBS to remove any unbound dye.

  • Imaging:

    • Replace the wash solution with fresh pre-warmed culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope with a filter set appropriate for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_neurons Culture Primary Neurons incubate Incubate Neurons with Dye (30-45 min, 37°C) prep_neurons->incubate prep_dye Prepare LysoTracker Staining Solution (50-75 nM) prep_dye->incubate wash Wash Cells 2x with Pre-warmed Medium incubate->wash image Live-Cell Imaging (Ex/Em: 465/535 nm) wash->image analyze Analyze Signal & Cell Health image->analyze

Caption: Experimental workflow for staining primary neurons with LysoTracker Yellow HCK-123.

troubleshooting_workflow start Staining Issue Observed weak_signal Weak or No Signal? start->weak_signal high_background High Background? weak_signal->high_background No solution_ws1 Increase Incubation Time or Concentration weak_signal->solution_ws1 Yes cell_death Cell Death/Toxicity? high_background->cell_death No solution_hb1 Decrease Dye Concentration high_background->solution_hb1 Yes solution_cd1 Reduce Laser Power & Exposure cell_death->solution_cd1 Yes solution_ws2 Check Cell Health & Lysosomal pH solution_ws1->solution_ws2 solution_hb2 Improve Washing Steps solution_hb1->solution_hb2 solution_cd2 Decrease Concentration & Incubation Time solution_cd1->solution_cd2

Caption: Troubleshooting workflow for common LysoTracker staining issues in primary neurons.

References

LysoTracker Yellow HCK-123 cytotoxicity and phototoxicity in long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of LysoTracker Yellow HCK-123, with a specific focus on cytotoxicity and phototoxicity in the context of long-term live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LysoTracker Yellow HCK-123?

A1: LysoTracker Yellow HCK-123 is a fluorescent probe consisting of a fluorophore linked to a weak base.[1] This structure allows it to be freely permeable to cell membranes in its neutral state.[2] Once inside the cell, it accumulates in acidic organelles, such as lysosomes, where the low pH causes the weak base to become protonated. This protonation traps the probe within the acidic compartment, leading to a highly selective staining of these organelles.[2]

Q2: What are the recommended working concentrations and incubation times for LysoTracker Yellow HCK-123?

A2: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a general guideline is to use a working concentration in the range of 50-75 nM for optimal selectivity.[1] For some applications, concentrations ranging from 0.1-50 μM have been reported, with a typical incubation time of 30 minutes to 2 hours at 37°C.[3] It is always recommended to perform a concentration-response experiment to determine the lowest possible concentration that provides adequate signal for your specific cell type and imaging setup to minimize potential artifacts and toxicity.[1]

Q3: Is LysoTracker Yellow HCK-123 suitable for long-term imaging experiments?

A3: While LysoTracker probes are effective for labeling acidic organelles in live cells, their suitability for long-term imaging (extending over several hours to days) can be limited.[4] Potential issues include cytotoxicity with prolonged exposure and phototoxicity from repeated illumination.[5] Additionally, the fluorescence of LysoTracker probes is dependent on the acidic pH of the lysosome.[6] Changes in lysosomal pH during the experiment can lead to a loss of signal, which may be misinterpreted as lysosomal disappearance rather than a change in acidity.[4][6] For long-term tracking of lysosomal dynamics, probes with higher photostability and pH-insensitivity may be more suitable.[4]

Q4: Can LysoTracker Yellow HCK-123 be used after cell fixation?

A4: LysoTracker probes are generally intended for use in live cells. While some reports suggest that the staining pattern may be preserved in larger acidic compartments after fixation with aldehydes, this is not always reliable, especially for smaller lysosomes. For fixed-cell applications, antibody-based methods targeting lysosomal membrane proteins (e.g., LAMP1) are generally recommended for more consistent and reliable results.

Troubleshooting Guides

Issue 1: High background fluorescence or non-specific staining.
  • Possible Cause: The concentration of the probe is too high.

    • Solution: Titrate the concentration of LysoTracker Yellow HCK-123 to determine the lowest effective concentration that provides a clear signal with minimal background. A starting point of 50-75 nM is recommended.[1]

  • Possible Cause: The imaging medium contains components that are autofluorescent.

    • Solution: Use phenol (B47542) red-free imaging medium to reduce background fluorescence.[7]

  • Possible Cause: The probe is localizing to other acidic compartments.

    • Solution: LysoTracker probes stain all acidic organelles, not just lysosomes. To confirm lysosomal localization, you can co-stain with a lysosome-specific marker, such as an antibody against LAMP1 in fixed cells or a fluorescently tagged LAMP1 protein in live cells.

Issue 2: No or weak fluorescent signal.
  • Possible Cause: The concentration of the probe is too low or the incubation time is too short.

    • Solution: Increase the concentration of LysoTracker Yellow HCK-123 or extend the incubation time.[1]

  • Possible Cause: The lysosomes in your cells are not sufficiently acidic.

    • Solution: This could be a physiological characteristic of your cells or a result of experimental treatment. You can use a positive control, such as treating cells with a known inducer of lysosomal acidification (if available for your cell type), to verify that the probe is working.

  • Possible Cause: The fluorescence is being quenched.

    • Solution: Ensure you are using the correct filter sets for excitation and emission (approx. 465/535 nm for LysoTracker Yellow HCK-123).[8] Also, ensure that the imaging medium is compatible with the dye and does not cause quenching.

Issue 3: Signs of cytotoxicity (e.g., cell rounding, detachment, apoptosis) during long-term imaging.
  • Possible Cause: The concentration of LysoTracker Yellow HCK-123 is too high, leading to chemical toxicity.

    • Solution: Use the lowest effective concentration of the probe. Perform a cytotoxicity assay (e.g., LDH release assay, Calcein AM staining) to determine a non-toxic concentration range for your specific cell type and experiment duration.

  • Possible Cause: The cells are sensitive to prolonged exposure to the probe.

    • Solution: Reduce the incubation time with the probe. For long-term experiments, consider a pulse-chase approach where cells are labeled for a short period, washed, and then imaged over time.

  • Possible Cause: The probe is interfering with normal lysosomal function.

    • Solution: Long-term incubation with lysosomotropic agents can potentially alter lysosomal pH and function.[1] If you suspect this is occurring, consider using alternative labeling methods for long-term studies, such as expressing a fluorescently tagged lysosomal protein.

Issue 4: Rapid photobleaching or signs of phototoxicity (e.g., cell blebbing, rapid cell death upon illumination).
  • Possible Cause: The excitation light intensity is too high or the exposure time is too long.

    • Solution: Reduce the laser power or illumination intensity to the minimum level required for a good signal-to-noise ratio. Use shorter exposure times and increase the gain on the detector if necessary.

  • Possible Cause: The frequency of image acquisition is too high.

    • Solution: Increase the time interval between image acquisitions to allow the cells to recover and to minimize the cumulative light dose.

  • Possible Cause: Phototoxicity is mediated by the generation of reactive oxygen species (ROS).

    • Solution: Consider adding an antioxidant, such as N-acetylcysteine (NAC), to the imaging medium to quench ROS.[9][10] However, be aware that this can also affect the normal physiology of the cells.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for LysoTracker Yellow HCK-123, the following tables provide a general framework and example data based on studies of other LysoTracker probes and common cytotoxicity assays. Researchers should generate their own data for their specific experimental conditions.

Table 1: Example Cytotoxicity of LysoTracker Probes on Cultured Cells

Cell LineLysoTracker ProbeConcentrationIncubation TimeAssayResult (Example)Reference
J774A.1 MacrophagesLysoTracker Red50 nM1, 4, 24 hoursLDH AssayNo significant increase in LDH release at 1 and 4 hours; slight increase at 24 hours.[6]
HL-1 Cardiac MyocytesLysoTracker GreenNot specified> 5 minutesMembrane Integrity AssayAnecdotal report of a dramatic decrease in cell vitality after 5 minutes of staining.

Table 2: Parameters for Assessing Phototoxicity

ParameterRecommended ActionRationale
Light Dose Minimize excitation light intensity and exposure time.Reduces the rate of fluorophore bleaching and the generation of reactive oxygen species (ROS).
Wavelength Use longer wavelengths for excitation if possible (probe dependent).Longer wavelengths are generally less energetic and cause less cellular damage.
Imaging Interval Increase the time between image acquisitions.Reduces the cumulative light dose and allows cells to recover from transient stress.
Control Groups Include "no-stain" and "stained but not imaged" controls.Helps to differentiate between chemical toxicity of the dye and phototoxicity from illumination.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of LysoTracker Yellow HCK-123 using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a method to quantify plasma membrane damage as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Treatment: Prepare serial dilutions of LysoTracker Yellow HCK-123 in cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a "no-dye" control and a positive control for maximum LDH release (provided in the kit, often a lysis buffer).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of LysoTracker Yellow HCK-123. Incubate for various time points (e.g., 1, 4, 12, 24 hours) under standard cell culture conditions.

  • LDH Assay: At the end of each time point, carefully collect the supernatant from each well. Perform the LDH assay on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the recommended wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Assessing Phototoxicity by Monitoring Cell Viability with Calcein AM

This protocol measures cell viability after repeated exposure to excitation light.

Materials:

  • Cells of interest stained with LysoTracker Yellow HCK-123

  • Calcein AM

  • Propidium Iodide (PI) or another dead cell stain

  • Live-cell imaging microscope with an environmental chamber

  • Phenol red-free imaging medium

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish suitable for live-cell imaging.

  • Staining: Stain the cells with the desired concentration of LysoTracker Yellow HCK-123.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO2).

  • Phototoxicity Induction: Define two regions of interest. In the "experimental" region, subject the cells to a time-lapse imaging protocol that mimics your long-term experiment (e.g., an image every 5 minutes for 4 hours using the 465 nm laser). In the "control" region, take only a single image at the beginning and end of the 4-hour period.

  • Viability Staining: At the end of the imaging period, add Calcein AM (to stain live cells green) and PI (to stain dead cells red) to the medium and incubate for 15-30 minutes.

  • Image Acquisition and Analysis: Acquire images of both the experimental and control regions in the green and red channels. Quantify the percentage of live (green) and dead (red) cells in each region. A significant increase in dead cells in the experimental region compared to the control region indicates phototoxicity.

Visualizations

G Experimental Workflow: Assessing Phototoxicity cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Analysis seed_cells Seed cells on glass-bottom dish stain_cells Stain with LysoTracker Yellow HCK-123 seed_cells->stain_cells setup_microscope Place on microscope in environmental chamber stain_cells->setup_microscope define_roi Define Experimental and Control Regions setup_microscope->define_roi time_lapse Time-lapse imaging (Experimental Region) define_roi->time_lapse single_images Single images (Control Region) define_roi->single_images viability_stain Add Calcein AM/PI time_lapse->viability_stain single_images->viability_stain acquire_images Acquire final images viability_stain->acquire_images quantify_viability Quantify % Live/Dead Cells acquire_images->quantify_viability compare_results Compare Experimental vs. Control Regions quantify_viability->compare_results

Caption: Workflow for assessing phototoxicity of LysoTracker Yellow HCK-123.

G Potential Signaling Pathway for Phototoxicity-Induced Apoptosis cluster_trigger Trigger cluster_ros Cellular Stress cluster_apoptosis Apoptotic Pathway excitation Excitation Light (e.g., 465 nm) lysotracker LysoTracker Yellow HCK-123 excitation->lysotracker excites ros Reactive Oxygen Species (ROS) Production lysotracker->ros generates damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage mito Mitochondrial Dysfunction damage->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

LysoTracker Yellow HCK-123 Staining in Fixed Cells: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LysoTracker Yellow HCK-123 staining. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with staining fixed cells.

Frequently Asked Questions (FAQs)

Q1: Can LysoTracker Yellow HCK-123 be used to stain cells that have already been fixed?

A1: It is generally not recommended to use LysoTracker Yellow HCK-123 on cells that have already been fixed.[1] LysoTracker dyes are weakly basic amines that accumulate in organelles with low internal pH, such as lysosomes.[2][3] Chemical fixation, particularly with aldehydes (like paraformaldehyde) or alcohols (like methanol), can disrupt the pH gradients across organelle membranes that are essential for the dye to accumulate and be retained.[1][4]

Q2: Is it possible to fix cells after staining with LysoTracker Yellow HCK-123?

A2: Yes, it is possible to fix cells after staining, but this procedure must be performed carefully. While some signal may be retained, you might observe an increase in cytoplasmic background staining.[5] A short fixation time with a mild fixative is recommended.

Q3: Why is my LysoTracker signal lost or very weak after fixation and permeabilization?

A3: Signal loss after fixation and permeabilization is a common issue.

  • Fixation: Aldehyde fixatives can alter the cellular environment and the lysosomal pH.[1][4]

  • Permeabilization: Detergents like Triton X-100 will disrupt cellular membranes, causing the LysoTracker dye to be released from the lysosomes, leading to a complete loss of signal.[6] It is strongly advised to avoid permeabilization when using LysoTracker dyes.[6]

Q4: I see small, fluorescent dots outside of my cells. What are they?

A4: These dots could be dye precipitates or dead cell debris. To minimize this, ensure your LysoTracker stock solution is properly dissolved and consider centrifuging the diluted staining solution before adding it to your cells. Also, ensure your cell cultures are healthy, as dying cells can release stained components.

Q5: My cells look unhealthy or are detaching after staining. Is LysoTracker Yellow HCK-123 toxic?

A5: Prolonged incubation with LysoTracker dyes can have cytotoxic effects.[7] It is recommended to use the lowest effective concentration and the shortest possible incubation time to achieve adequate staining.[8] If you observe significant cell death or detachment, consider reducing the dye concentration or incubation time.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Weak Signal in Fixed Cells Staining performed on pre-fixed cells.Stain live cells first, then proceed with a gentle and short fixation protocol.[1]
Fixation destroyed the pH gradient.Use a mild fixation protocol (e.g., 2-4% paraformaldehyde for a short duration).[6][9]
Permeabilization step was included.Do not permeabilize the cells. [6] The detergent will wash out the dye.
Suboptimal dye concentration or incubation time.Optimize the staining concentration (typically in the range of 50-100 nM) and incubation time (30 minutes to 2 hours).[8][10]
High Background Staining Fixation after staining is causing dye leakage.Reduce fixation time and/or fixative concentration. Wash cells thoroughly with PBS after staining and before fixation.
Dye concentration is too high.Decrease the working concentration of LysoTracker Yellow HCK-123.[8]
Signal Fades Quickly Photobleaching.Use an anti-fade mounting medium. Minimize exposure to the excitation light source during imaging.
Inconsistent Staining Across Cell Population Heterogeneity in lysosomal pH or cell health.Ensure a healthy and homogenous cell population. Some biological variability is normal.[10]

Experimental Protocols

Protocol 1: Staining Live Cells with LysoTracker Yellow HCK-123 and Subsequent Fixation

This protocol is recommended for researchers who need to fix their cells for subsequent analysis, such as co-staining with antibodies against surface proteins.

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of 50-100 nM LysoTracker Yellow HCK-123 in pre-warmed (37°C) cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution. Incubate for 30 minutes to 1 hour at 37°C, protected from light.[2][10]

  • Washing: Gently wash the cells two times with pre-warmed PBS.

  • Fixation: Immediately fix the cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[6][10]

  • Final Washes: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips with a suitable mounting medium. Image the cells using a fluorescence microscope with appropriate filters for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[3][11]

Note: DO NOT permeabilize the cells at any stage.

Protocol 2: Alternative Method - Immunofluorescence for Lysosomal Markers in Fixed Cells

If staining with LysoTracker in fixed cells is unsuccessful, a reliable alternative is to use immunofluorescence to detect lysosomal-associated membrane proteins (LAMPs), such as LAMP1 or LAMP2.[1]

  • Cell Preparation and Fixation: Culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against a lysosomal marker (e.g., anti-LAMP1 or anti-LAMP2) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips and image.

Visual Guides

G cluster_workflow Recommended Workflow for LysoTracker and Fixation A 1. Culture Live Cells B 2. Stain with LysoTracker Yellow HCK-123 A->B C 3. Wash with PBS B->C D 4. Gentle Fixation (e.g., 2-4% PFA) C->D E 5. Final Washes D->E F 6. Image E->F

Caption: Recommended experimental workflow for staining with LysoTracker Yellow HCK-123 followed by fixation.

G cluster_troubleshooting Troubleshooting Logic for Weak/No Signal Start Weak or No Signal Q1 Were cells fixed BEFORE staining? Start->Q1 A1_Yes This is the likely cause. Stain live cells first. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Were cells permeabilized? A1_No->Q2 A2_Yes This is the likely cause. Do NOT permeabilize. Q2->A2_Yes Yes A2_No Consider optimizing dye concentration and incubation time. Q2->A2_No No

Caption: Troubleshooting flowchart for diagnosing weak or absent LysoTracker staining in fixed cells.

References

Technical Support Center: Managing the Alkalizing Effect of LysoTracker Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the alkalizing effect of LysoTracker probes on lysosomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the alkalizing effect of LysoTracker probes?

A1: LysoTracker probes are weakly basic amines linked to a fluorophore. In their neutral state, they can freely permeate cellular membranes. Upon entering acidic organelles like lysosomes (pH 4.5-5.0), the weakly basic moiety of the probe becomes protonated. This protonation traps the probe inside the lysosome, leading to its accumulation and the characteristic punctate staining. However, this very mechanism of accumulation, which relies on protonation, consumes protons from the lysosomal lumen, thereby increasing the lysosomal pH. This phenomenon is referred to as the "alkalizing effect".[1][2][3]

Q2: How significant is the alkalizing effect and what are its consequences?

A2: The significance of the alkalizing effect depends on the concentration of the LysoTracker probe used and the duration of incubation. Prolonged incubation or high concentrations can lead to a substantial increase in lysosomal pH.[2][3] This can have several negative consequences for your experiments, including:

  • Altered Lysosomal Function: Lysosomal enzymes have optimal activity at an acidic pH. An increase in pH can inhibit their function, affecting cellular processes like autophagy and protein degradation.

  • Cellular Toxicity: Disruption of lysosomal pH homeostasis can lead to cellular stress and toxicity.[2]

  • Inaccurate Data: The alkalizing effect can lead to an underestimation of the acidity of lysosomes and may interfere with the study of processes that are sensitive to lysosomal pH.

Q3: How can I minimize the alkalizing effect of LysoTracker probes?

A3: To minimize the alkalizing effect, it is crucial to adhere to the following best practices:

  • Use the Lowest Effective Concentration: Start with the lowest recommended concentration (typically in the nanomolar range) and optimize for your specific cell type and experimental conditions.[4][5]

  • Minimize Incubation Time: Incubate cells with LysoTracker for the shortest possible time that allows for adequate signal. For many cell types, 15-30 minutes is sufficient.[2]

  • Perform Time-Course Experiments: To understand the dynamics of the alkalizing effect in your system, perform a time-course experiment to determine the optimal imaging window before significant pH changes occur.

Q4: Are there alternatives to LysoTracker probes that do not have an alkalizing effect?

A4: Yes, several alternatives are available:

  • LysoSensor Probes: These are ratiometric pH indicators that exhibit a pH-dependent shift in their fluorescence emission or excitation. This allows for a more quantitative measurement of lysosomal pH. However, they can also have an alkalizing effect with prolonged incubation.[4][6][7]

  • Novel pH-Independent Probes: Researchers have developed novel lysosomal probes that do not rely on protonation for accumulation and are therefore less likely to cause an alkalizing effect. These probes may target other features of the lysosome, such as its membrane.[8][9]

  • Genetically Encoded Biosensors: Fusing pH-sensitive fluorescent proteins (like pHluorin) to lysosomal-associated membrane proteins (LAMPs) creates a genetically encoded biosensor for long-term and stable measurement of lysosomal pH without the addition of external dyes.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Signal 1. Low Probe Concentration: The concentration of LysoTracker may be too low for your cell type. 2. Short Incubation Time: The incubation time may not be sufficient for the probe to accumulate. 3. Cell Health: Unhealthy or dying cells may not be able to maintain the acidic pH of their lysosomes. 4. Incorrect Filter Set: The microscope filter set may not be appropriate for the specific LysoTracker probe being used.1. Increase the probe concentration in small increments. 2. Increase the incubation time, but be mindful of the alkalizing effect. 3. Ensure cells are healthy and viable before and during the experiment. 4. Verify that the excitation and emission filters match the spectral properties of your LysoTracker probe.
High Background Staining 1. High Probe Concentration: Using too high a concentration of LysoTracker can lead to non-specific staining of other cellular compartments. 2. Cellular Autofluorescence: Some cell types exhibit high levels of autofluorescence, which can interfere with the signal. 3. Phenol (B47542) Red in Media: Phenol red in the cell culture medium can contribute to background fluorescence.[10]1. Decrease the probe concentration. 2. Image an unstained control to assess the level of autofluorescence. Use a probe with a different excitation/emission spectrum if necessary. 3. Use phenol red-free medium for imaging.[10]
Phototoxicity/Photobleaching 1. High Excitation Light Intensity: Excessive laser power can damage cells and bleach the fluorophore. 2. Prolonged Exposure: Continuous and long-term imaging can lead to phototoxicity and photobleaching.[11][12]1. Use the lowest possible laser power that provides a detectable signal. 2. Reduce the exposure time per image and the frequency of image acquisition. 3. Use a more photostable dye if available. 4. Consider using imaging systems designed for gentle live-cell imaging, such as spinning disk confocal or light-sheet microscopy.
Nuclear Staining 1. High Probe Concentration: At high concentrations, some LysoTracker probes, particularly LysoTracker Blue, can exhibit non-specific nuclear staining.[10] 2. Cell Permeabilization: If cells are inadvertently permeabilized, the probe may gain access to the nucleus.1. Reduce the concentration of the LysoTracker probe. 2. Ensure that the cell membrane remains intact during the staining and imaging process.

Quantitative Data Summary

The following tables summarize the recommended working parameters for common LysoTracker and LysoSensor probes. It is important to note that the optimal conditions can vary significantly between cell types and experimental setups.

Table 1: Recommended Working Parameters for LysoTracker Probes

ProbeExcitation (nm)Emission (nm)Recommended ConcentrationRecommended Incubation Time
LysoTracker Green DND-2650451150 - 75 nM15 - 30 min[2]
LysoTracker Red DND-9957759050 - 75 nM15 - 30 min[2]
LysoTracker Blue DND-2237342250 - 100 nM30 - 60 min
LysoTracker Deep Red64766850 - 100 nM30 - 60 min

Table 2: Characteristics of LysoSensor Probes for Lysosomal pH Measurement

ProbeExcitation/Emission (nm)pKaKey Features
LysoSensor Yellow/Blue DND-160Ex: 329/384, Em: 440/540~4.2Ratiometric probe with dual-excitation and dual-emission spectra that are pH-dependent.[4]
LysoSensor Green DND-189Ex: 443, Em: 505~5.2Fluorescence intensity increases with acidity.
LysoSensor Blue DND-167Ex: 373, Em: 425~5.1Fluorescence intensity increases with acidity.

Experimental Protocols

Protocol 1: Minimizing the Alkalizing Effect of LysoTracker Probes

This protocol provides a general guideline for staining live cells with LysoTracker probes while minimizing the alkalizing effect.

Materials:

  • LysoTracker probe of choice (e.g., LysoTracker Red DND-99)

  • Live-cell imaging medium (phenol red-free)

  • Cultured cells on a suitable imaging dish or slide

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare LysoTracker Working Solution: Dilute the LysoTracker stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with the lower end of the recommended range, e.g., 50 nM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed LysoTracker working solution to the cells.

    • Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, acquire images at the largest possible intervals that still capture the biological process of interest.

Protocol 2: Ratiometric Measurement of Lysosomal pH using LysoSensor Yellow/Blue DND-160

This protocol describes how to perform a ratiometric measurement of lysosomal pH using LysoSensor Yellow/Blue DND-160.

Materials:

  • LysoSensor Yellow/Blue DND-160

  • Live-cell imaging medium (phenol red-free)

  • Cultured cells on a suitable imaging dish or slide

  • Fluorescence microscope with filter sets for both blue and yellow emission

  • Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)

  • Nigericin (B1684572) and Monensin (B1676710) (ionophores)

Procedure:

  • Cell Staining:

    • Prepare a working solution of LysoSensor Yellow/Blue DND-160 (typically 1-5 µM) in pre-warmed live-cell imaging medium.

    • Incubate cells with the staining solution for 5-10 minutes at 37°C.

    • Wash the cells twice with pre-warmed imaging medium.

  • Image Acquisition:

    • Acquire two images of the same field of view using the same excitation wavelength (e.g., 360 nm) but with two different emission filters: one for blue fluorescence (e.g., 440 nm) and one for yellow fluorescence (e.g., 540 nm).

  • Calibration Curve Generation:

    • Treat a separate set of stained cells with a mixture of nigericin (10 µM) and monensin (10 µM) in calibration buffers of known pH. These ionophores will equilibrate the lysosomal pH with the external buffer pH.

    • Acquire blue and yellow fluorescence images for each pH point.

    • Calculate the ratio of yellow to blue fluorescence intensity for several lysosomes at each pH.

    • Plot the average ratio against the corresponding pH to generate a calibration curve.

  • Data Analysis:

    • For your experimental samples, calculate the ratio of yellow to blue fluorescence intensity for individual lysosomes.

    • Use the calibration curve to determine the lysosomal pH based on the calculated ratios.

Signaling Pathways and Experimental Workflows

Lysosomal pH and mTORC1 Signaling

Changes in lysosomal pH can impact the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. mTORC1 is activated on the lysosomal surface.

mTORC1_Signaling cluster_lysosome Lysosome (Acidic pH) vATPase v-ATPase Ragulator Ragulator vATPase->Ragulator maintains acidic pH for Rag_GTPases Rag GTPases Ragulator->Rag_GTPases anchors mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive recruits Rheb Rheb Rheb->mTORC1_inactive mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Cell_Growth Cell Growth & Proliferation mTORC1_active->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1_active->Autophagy_Inhibition Amino_Acids Amino Acids Amino_Acids->Rag_GTPases Growth_Factors Growth Factors Growth_Factors->Rheb

Caption: mTORC1 activation on the lysosomal surface is regulated by amino acids and growth factors.

Lysosomal pH and Autophagy Regulation

Lysosomal pH is critical for the final stages of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their contents.

Autophagy_Pathway cluster_inhibition Inhibition by Lysosomal Alkalinization Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Inhibition Impaired Fusion & Degradation Lysosome->Inhibition Alkalinization leads to Degradation Degradation of Cellular Components Autolysosome->Degradation acidic hydrolases cause Recycling Nutrient Recycling Degradation->Recycling Autophagy_Induction Autophagy Induction (e.g., Starvation) Autophagy_Induction->Autophagosome initiates formation of

Caption: The process of autophagy, highlighting the critical role of acidic lysosomes in autophagosome fusion and degradation.

Experimental Workflow for Validating LysoTracker Staining

This workflow outlines the steps to validate LysoTracker staining and assess its potential alkalizing effect.

Caption: A workflow for validating LysoTracker results by co-staining with a ratiometric pH indicator like LysoSensor.

References

improving signal-to-noise ratio for LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of LysoTracker Yellow HCK-123 and improving the signal-to-noise ratio in their experiments.

Troubleshooting Guide

A common challenge in using LysoTracker Yellow HCK-123 is achieving a high signal-to-noise ratio. The following table outlines potential issues, their causes, and recommended solutions.

ProblemPotential CauseRecommended Solution
Weak or No Signal Suboptimal Dye Concentration: The concentration of LysoTracker Yellow HCK-123 is too low for the specific cell type or experimental conditions.Increase the dye concentration in a stepwise manner. A titration from 50 nM to 100 nM is a good starting point.[1][2]
Insufficient Incubation Time: The dye has not had enough time to accumulate in the acidic lysosomes.Increase the incubation time. Optimal times can range from 15 minutes to 2 hours, depending on the cell line.[1][2]
Disrupted Lysosomal pH: Experimental treatments or poor cell health may have raised the pH of the lysosomes, preventing the accumulation of the pH-sensitive dye.[3][4]Verify the health of your cells and consider a positive control with untreated cells. If possible, use a ratiometric lysosomal pH probe to confirm lysosomal acidity.
Photobleaching: The fluorescent signal is degrading due to excessive exposure to the excitation light source.Reduce the intensity of the excitation light and minimize the exposure time during image acquisition. The use of an anti-fade mounting medium can also help preserve the signal.[5]
Incorrect Microscope Filter Set: The excitation and emission filters on the microscope do not match the spectral properties of LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[6][7][8]Ensure that the filter set is appropriate for detecting the yellow fluorescence of the dye.
Fixation Issues: Post-staining fixation can disrupt the acidic environment of the lysosomes, leading to a loss of signal.[1]Image the cells live whenever possible. If fixation is necessary, a brief fixation with 4% formaldehyde (B43269) may preserve some signal, but a decrease in intensity is expected.
High Background Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background fluorescence.Decrease the concentration of LysoTracker Yellow HCK-123. Titrate down to the lowest concentration that provides a detectable signal.[2]
Prolonged Incubation: Extended incubation times can sometimes lead to an increase in intracellular pH and potential quenching of the dye, or non-specific localization.[1][9]Reduce the incubation time. A shorter incubation of 15-30 minutes may be sufficient.[1]
Inadequate Washing: Residual dye in the medium can contribute to background fluorescence.After incubation, wash the cells with fresh, pre-warmed medium or a buffered salt solution to remove any unbound dye.
Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from the dye.[3]Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If significant, consider using a different LysoTracker dye with a spectral profile that avoids the autofluorescence range.
Non-Specific Staining: LysoTracker dyes accumulate in any acidic compartment, not exclusively lysosomes. This can include late endosomes and autolysosomes.[1]To confirm lysosomal localization, co-stain with a specific lysosomal marker, such as a fluorescently labeled antibody against LAMP1 or LAMP2.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal working concentration for LysoTracker Yellow HCK-123?

A1: The recommended starting concentration for LysoTracker Yellow HCK-123 is typically between 50 nM and 75 nM.[2] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the best signal-to-noise ratio for your specific experiment.

Q2: How long should I incubate my cells with LysoTracker Yellow HCK-123?

A2: The optimal incubation time can range from 30 minutes to 2 hours.[2] Shorter incubation times (e.g., 15-30 minutes) may be sufficient and can help to minimize potential artifacts from prolonged exposure to the dye.[1]

Q3: Can I fix my cells after staining with LysoTracker Yellow HCK-123?

A3: LysoTracker Yellow HCK-123 is best suited for live-cell imaging as its accumulation is dependent on the acidic pH of the lysosomes. Fixation can disrupt this pH gradient and lead to a significant loss of signal.[1] If fixation is required, a brief fixation with formaldehyde may retain some staining, but this should be optimized for your specific protocol.

Q4: Why is my LysoTracker signal diffuse instead of punctate?

A4: A diffuse signal may indicate that the lysosomes are not sufficiently acidic, or that the dye is not being retained within the lysosomes. This could be due to poor cell health, the effects of an experimental treatment, or improper dye concentration and incubation time. Ensure your cells are healthy and optimize your staining protocol.

Q5: How can I confirm that the signal I am seeing is from lysosomes?

A5: Since LysoTracker dyes accumulate in any acidic organelle, it is good practice to confirm lysosomal localization through co-staining with a specific lysosomal marker.[1] Fluorescently-labeled antibodies to lysosomal-associated membrane proteins (LAMPs), such as LAMP1 or LAMP2, are commonly used for this purpose.[1]

Experimental Protocols

Standard Staining Protocol for Live Adherent Cells
  • Cell Preparation: Plate adherent cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of LysoTracker Yellow HCK-123 in your normal cell culture medium. A starting concentration of 50-75 nM is recommended.[2]

  • Staining: Remove the culture medium from the cells and add the pre-warmed LysoTracker Yellow HCK-123 working solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes to 2 hours.[2]

  • Washing: Remove the staining solution and wash the cells once with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS).

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm).[6][7][8]

Quantitative Data Summary
ParameterRecommended RangeNotes
Working Concentration 50 - 100 nMTitration is recommended for optimal results.[1]
Incubation Time 15 min - 2 hoursShorter times may reduce artifacts.[1][2]
Excitation Maximum ~465 nm
Emission Maximum ~535 nm

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition cell_culture Culture adherent cells on imaging dish prepare_solution Prepare 50-75 nM LysoTracker Yellow HCK-123 in media add_solution Add staining solution to cells prepare_solution->add_solution incubate Incubate at 37°C for 30-120 min add_solution->incubate wash Wash with fresh media incubate->wash image Image with fluorescence microscope (Ex/Em: 465/535 nm) wash->image

Caption: Experimental workflow for staining live adherent cells with LysoTracker Yellow HCK-123.

troubleshooting_workflow cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background start Start problem Problem with Signal? start->problem weak_signal Weak/No Signal problem->weak_signal Yes high_background High Background problem->high_background Yes end End problem->end No inc_conc Increase Concentration weak_signal->inc_conc dec_conc Decrease Concentration high_background->dec_conc inc_time Increase Incubation Time inc_conc->inc_time check_ph Check Cell Health/Lysosomal pH inc_time->check_ph check_filters Check Microscope Filters check_ph->check_filters check_filters->end dec_time Decrease Incubation Time dec_conc->dec_time inc_wash Increase Washing dec_time->inc_wash check_auto Check Autofluorescence inc_wash->check_auto check_auto->end

Caption: A logical workflow for troubleshooting common issues with LysoTracker Yellow HCK-123 staining.

lysosomal_ph_factors cluster_increase Factors Increasing Acidity cluster_decrease Factors Decreasing Acidity (Alkalinization) lysosomal_ph Lysosomal pH (Acidic Environment) proton_leak Proton Leakage lysosomal_ph->proton_leak H+ leaks out lysosomotropic_agents Lysosomotropic Agents (e.g., Chloroquine) lysosomal_ph->lysosomotropic_agents Neutralizes pH cellular_stress Cellular Stress / Disease States lysosomal_ph->cellular_stress Can disrupt pH lyso_tracker LysoTracker Yellow HCK-123 Accumulation & Signal lysosomal_ph->lyso_tracker Enables v_atpase V-ATPase Proton Pump v_atpase->lysosomal_ph Pumps H+ in

Caption: Factors influencing lysosomal pH and the resulting effect on LysoTracker Yellow HCK-123 signal.

References

dealing with heterogeneous LysoTracker Yellow HCK-123 staining in cell populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing LysoTracker Yellow HCK-123 to study acidic organelles.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of LysoTracker Yellow HCK-123 staining?

LysoTracker Yellow HCK-123 is a fluorescent probe that is a weak base linked to a fluorophore. In its neutral, unprotonated state, it can freely cross cell membranes. Upon entering acidic organelles, such as lysosomes and late endosomes, the weakly basic moiety becomes protonated. This charged, protonated form of the dye is unable to readily exit the organelle, leading to its accumulation and a resulting fluorescent signal.[1]

Q2: Why am I observing heterogeneous or varied staining intensity within my cell population?

Heterogeneous LysoTracker staining is a common observation and can be attributed to several biological and technical factors:

  • Biological Heterogeneity:

    • Lysosomal pH Differences: Not all lysosomes within a cell or across a cell population have the same pH. This inherent biological variability in lysosomal acidity will directly impact the level of LysoTracker accumulation and, consequently, the fluorescence intensity.

    • Cellular Health and Metabolic State: The metabolic state of a cell can influence lysosomal pH and function. Healthy, metabolically active cells may have more acidic lysosomes compared to cells that are stressed, senescent, or undergoing apoptosis.

    • Cell Cycle Stage: Lysosomal number and pH can fluctuate throughout the cell cycle, contributing to varied staining.

    • Autophagic Activity: Increased autophagy can lead to the formation of autolysosomes, which are acidic and will be stained by LysoTracker probes, potentially increasing the overall signal and heterogeneity.[2]

  • Technical Variability:

    • Dye Concentration: Suboptimal dye concentration can lead to inconsistent staining. A titration is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

    • Incubation Time: Insufficient or excessive incubation time can result in weak or non-specific staining, respectively. Prolonged incubation can also be cytotoxic.[1]

    • Cell Density: High cell density can lead to nutrient and oxygen gradients, affecting cellular metabolism and, in turn, lysosomal pH.

Q3: Can LysoTracker Yellow HCK-123 be used on fixed cells?

LysoTracker probes are primarily designed for live-cell imaging. Fixation with aldehydes like formaldehyde (B43269) disrupts the lysosomal pH gradient, which is essential for the dye's accumulation and retention.[1] While some residual fluorescence may be observed after a brief fixation, the signal will be significantly diminished and may not accurately reflect the acidic organelles of the living cell.[1]

Q4: How can I confirm that the stained organelles are indeed lysosomes?

Due to its mechanism of action, LysoTracker Yellow HCK-123 will accumulate in any acidic organelle, not just lysosomes. To confirm lysosomal localization, it is highly recommended to co-stain with a specific lysosomal marker, such as an antibody against Lysosomal-Associated Membrane Protein 1 (LAMP1).[1] Co-localization of the LysoTracker signal with the LAMP1 signal provides strong evidence that the stained organelles are lysosomes.

Q5: What are the optimal excitation and emission wavelengths for LysoTracker Yellow HCK-123?

The optimal excitation and emission maxima for LysoTracker Yellow HCK-123 are approximately 465 nm and 535 nm, respectively.

Troubleshooting Guide

This guide addresses common issues encountered during LysoTracker Yellow HCK-123 staining experiments.

Problem Possible Cause Recommended Solution
Weak or No Signal Suboptimal Dye Concentration: The concentration of LysoTracker Yellow HCK-123 is too low.Perform a concentration titration to determine the optimal working concentration for your cell type (typically in the range of 50-75 nM).
Insufficient Incubation Time: The dye has not had enough time to accumulate in the acidic organelles.Increase the incubation time. A typical starting point is 30 minutes, but this can be optimized (e.g., 15-60 minutes).
Loss of Lysosomal Acidity: The lysosomes in your cells are not sufficiently acidic due to cell stress, death, or experimental treatment.Ensure cells are healthy and growing in optimal conditions. Include a positive control with healthy, untreated cells. Consider using a known lysosomal acidification inhibitor (e.g., Bafilomycin A1) as a negative control to confirm the pH-dependent nature of the staining.
Incorrect Filter Set: The excitation and emission filters on the microscope are not appropriate for LysoTracker Yellow HCK-123.Use a filter set that matches the spectral properties of the dye (Excitation ~465 nm, Emission ~535 nm).
Photobleaching: The fluorescent signal is being destroyed by excessive exposure to excitation light.Reduce the intensity and duration of light exposure. Use a more sensitive camera or detector.
High Background or Non-specific Staining Excessive Dye Concentration: The concentration of LysoTracker Yellow HCK-123 is too high, leading to accumulation in non-acidic compartments.Reduce the working concentration of the dye. Perform a titration to find the lowest concentration that gives a specific signal.
Prolonged Incubation Time: Extended incubation can lead to non-specific staining and cytotoxicity.Reduce the incubation time.
Cell Debris: Dead cells and debris can non-specifically bind the dye.Wash the cells gently with pre-warmed buffer or media before and after staining to remove debris.
Autofluorescence: Cells or media components are fluorescing in the same channel as the dye.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using imaging medium without phenol (B47542) red and serum during the imaging session.
Heterogeneous Staining (Cell-to-Cell Variability) Biological Variation: As discussed in the FAQs, inherent differences in lysosomal pH and cell state are a primary cause.Acknowledge this biological reality in your analysis. Quantify the heterogeneity and investigate if it correlates with other cellular parameters (e.g., cell cycle stage, expression of a particular protein).
Inconsistent Experimental Conditions: Variations in cell density, dye concentration, or incubation time across your samples.Ensure consistent cell seeding density and uniform application of the staining solution.
Phototoxicity Excessive Light Exposure: High-intensity or prolonged exposure to excitation light is damaging the cells.Use the lowest possible light intensity and exposure time that provides an adequate signal. Minimize the duration of time-lapse imaging.[3]
High Dye Concentration: High concentrations of LysoTracker can be toxic to cells.Use the lowest effective concentration of the dye.

Quantitative Data Summary

The following table summarizes key quantitative parameters for LysoTracker probes.

ParameterLysoTracker Yellow HCK-123LysoTracker Red DND-99LysoTracker Green DND-26LysoTracker Blue DND-22
Excitation Max (nm) ~465~577~504~373
Emission Max (nm) ~535~590~511~422
Recommended Working Concentration 50-75 nM[4]50-75 nM50-75 nM50-100 nM[1]
Typical Incubation Time 30 minutes30 minutes to 2 hours[5]15-30 minutes[1]30 minutes to 1.5 hours[1]
Example of Fluorescence Change Not specifiedNot specified6-9 fold increase in Jurkat cells treated with 50 µM chloroquine (B1663885) for 48 hours[1]Not specified

Experimental Protocols

Protocol 1: Live-Cell Staining with LysoTracker Yellow HCK-123

This protocol describes the basic procedure for staining acidic organelles in live cells.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock in DMSO)

  • Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution, pre-warmed to 37°C

  • Confocal or fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker Yellow HCK-123 stock solution to the desired final working concentration (e.g., 50-75 nM) in pre-warmed complete cell culture medium. Protect the staining solution from light.

  • Cell Staining: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed staining solution to the cells. d. Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Wash: a. Remove the staining solution. b. Gently wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter set for LysoTracker Yellow HCK-123 (Excitation ~465 nm, Emission ~535 nm).

Protocol 2: Co-staining of Live Cells with LysoTracker Yellow HCK-123 and Immunofluorescence for LAMP1

This protocol allows for the confirmation of lysosomal identity by co-localizing the LysoTracker signal with a LAMP1 antibody. Note that this requires a fixation step after live-cell imaging, which will diminish the LysoTracker signal.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against LAMP1

  • Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from LysoTracker Yellow HCK-123, e.g., Alexa Fluor 647)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Live-Cell Staining and Imaging: a. Follow steps 1-4 of Protocol 1 to stain and image the live cells with LysoTracker Yellow HCK-123. It is crucial to acquire the LysoTracker images before fixation.

  • Fixation: a. After live-cell imaging, carefully remove the medium. b. Add 4% PFA to the cells and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Immunofluorescence Staining: a. Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS. c. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature. d. Dilute the primary LAMP1 antibody in Blocking Buffer according to the manufacturer's recommendations. e. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C. f. Wash the cells three times with PBS. g. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. h. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light. i. Wash the cells three times with PBS.

  • Mounting and Imaging: a. Mount the coverslip with mounting medium. b. Image the cells using the appropriate filter sets for the secondary antibody fluorophore and DAPI (if used).

  • Analysis: a. Overlay the pre-fixation LysoTracker image with the post-fixation LAMP1 image to assess co-localization.

Visualizations

Signaling Pathway Influencing Lysosomal pH

Lysosomal_pH_Regulation cluster_Extracellular Extracellular Signals cluster_Cellular Cellular Signaling cluster_Lysosome Lysosome Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth Factors Growth_Factors->mTORC1 Activates V_ATPase_Assembly V-ATPase Assembly mTORC1->V_ATPase_Assembly Promotes V_ATPase V-ATPase V_ATPase_Assembly->V_ATPase Increases Activity Lysosomal_pH Lysosomal pH (Acidification) V_ATPase->Lysosomal_pH H+ Pumping Ion_Channels Counter-ion Channels (e.g., ClC-7) Ion_Channels->Lysosomal_pH Maintains Electroneutrality

Caption: Regulation of lysosomal pH by extracellular signals and the mTORC1 pathway.

Experimental Workflow: Co-staining with LysoTracker and LAMP1

Co_staining_Workflow Start Start: Live Cells on Coverslip LysoTracker_Stain Incubate with LysoTracker Yellow HCK-123 Start->LysoTracker_Stain Live_Imaging Live-Cell Imaging (Capture LysoTracker Signal) LysoTracker_Stain->Live_Imaging Fixation Fix with 4% PFA Live_Imaging->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with anti-LAMP1 Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount_Image Mount and Image (Capture LAMP1 Signal) Secondary_Ab->Mount_Image Analysis Image Overlay and Co-localization Analysis Mount_Image->Analysis

Caption: Experimental workflow for co-staining with LysoTracker and LAMP1.

References

Validation & Comparative

A Comprehensive Guide to Alternatives for Staining Acidic Organelles: Beyond LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization and tracking of acidic organelles like lysosomes and endosomes are crucial for understanding cellular processes, disease pathogenesis, and drug delivery. LysoTracker Yellow HCK-123 is a widely used fluorescent probe for this purpose. However, a range of alternative dyes exists, each with unique characteristics that may be better suited for specific experimental needs. This guide provides an objective comparison of LysoTracker Yellow HCK-123 and its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research.

Mechanism of Action: The Principle of Lysosomotropic Probes

The majority of dyes used for staining acidic organelles, including the LysoTracker series, are weak bases linked to a fluorophore. In their neutral state, these molecules can freely permeate cell membranes. Upon entering an acidic compartment, such as the lysosome with a pH of approximately 4.5-5.0, the weak base becomes protonated. This protonation traps the dye within the organelle, leading to its accumulation and a bright fluorescent signal.

Below is a diagram illustrating this general mechanism.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Neutral_Dye_Extracellular Dye (Neutral) Neutral_Dye_Cytoplasm Dye (Neutral) Neutral_Dye_Extracellular->Neutral_Dye_Cytoplasm Passive Diffusion Protonated_Dye Dye-H+ (Protonated & Trapped) Neutral_Dye_Cytoplasm->Protonated_Dye Enters Lysosome H_plus H+ Protonated_Dye->H_plus Protonation

Caption: General mechanism of lysosomotropic fluorescent probes.

Quantitative Comparison of Key Performance Indicators

The selection of an appropriate dye depends on several factors, including its spectral properties, brightness (quantum yield), resistance to photobleaching, and potential cytotoxicity. The following tables summarize these key parameters for LysoTracker Yellow HCK-123 and its alternatives.

Table 1: Spectral Properties of Lysosomotropic Dyes

Dye FamilySpecific ProbeExcitation Max (nm)Emission Max (nm)Color
LysoTracker Yellow HCK-123465535Yellow[1]
Green DND-26504511Green[2]
Red DND-99577590Red[2]
Deep Red647668Deep Red[2]
LysoSensor Yellow/Blue DND-160329/384 (pH-dependent)440/540 (pH-dependent)Blue/Yellow[3]
Green DND-189443505Green[4]
Blue DND-167373425Blue[4]
Novel Probes HMSiR680-Me~680~700Far-Red
DCM-NH2Not specifiedRedRed[5]
Traditional Dyes Acridine Orange460 (RNA/ssDNA), 502 (dsDNA)650 (RNA/ssDNA), 525 (dsDNA)Red/Green[6]
Neutral Red540640Red

Table 2: Performance Characteristics of Lysosomotropic Dyes

DyeFluorescence Quantum Yield (Φ)PhotostabilityCytotoxicity (IC50)
LysoTracker Yellow HCK-123 Data not readily availableModerate; prone to photobleaching with prolonged exposure.Generally considered more cytotoxic than LysoSensor probes, but specific IC50 values for staining applications are not widely published.
Other LysoTrackers Data not readily availableVaries; Deep Red is reported to be more photostable than Red.[2]Similar to LysoTracker Yellow HCK-123. Prolonged incubation can be toxic.[2]
LysoSensor Yellow/Blue DND-160 ~0.3 for both protonated and basic forms.[7]Moderate; requires careful handling to avoid phototoxicity.Generally considered less toxic than LysoTracker probes for short-term imaging.[8]
HMSiR680-Me 0.38High; significantly more photostable than LysoTracker Deep Red.Low cytotoxicity reported.
DCM-NH2 Data not readily availableHigh; superior anti-photobleaching ability compared to LysoTracker Deep Red and Red DND-99.[5]Low phototoxicity reported.[5]
Acridine Orange ~0.2 in ethanol (B145695).[9]Low; susceptible to photobleaching.Can be cytotoxic and is a known mutagen.
Neutral Red Data not readily availableModerateUsed in cytotoxicity assays to measure the viability of cells in response to other compounds. The dye itself has low cytotoxicity at typical staining concentrations.

In-depth Comparison of Dye Categories

LysoTracker Dyes

This family of dyes offers a range of colors, allowing for multiplexing with other fluorescent probes. They are generally bright and highly selective for acidic organelles. However, they are known to have moderate photostability and can be cytotoxic, especially with longer incubation times or higher concentrations.[2]

LysoSensor Dyes

The key advantage of LysoSensor probes is their pH-dependent fluorescence, which allows for ratiometric imaging to measure the pH of acidic organelles.[3] For instance, LysoSensor Yellow/Blue DND-160 fluoresces blue in neutral environments and yellow in acidic compartments.[3] They are generally considered less toxic than LysoTracker dyes for short-term experiments.[8] However, they may require higher concentrations and longer incubation times for optimal staining.[8]

cluster_workflow LysoSensor Ratiometric pH Measurement Workflow Load_Cells Load Cells with LysoSensor Yellow/Blue Image_Blue Acquire Image at Blue Emission (e.g., 440 nm) Load_Cells->Image_Blue Image_Yellow Acquire Image at Yellow Emission (e.g., 540 nm) Load_Cells->Image_Yellow Ratio_Calculation Calculate Pixel-by-Pixel Ratio (Yellow/Blue) Image_Blue->Ratio_Calculation Image_Yellow->Ratio_Calculation pH_Map Generate pH Map Ratio_Calculation->pH_Map Calibration Calibrate with pH Standards pH_Map->Calibration Calibration Curve

Caption: Workflow for ratiometric pH measurement using LysoSensor Yellow/Blue.

Novel High-Performance Dyes

Recent advancements have led to the development of probes with superior photostability and lower cytotoxicity.

  • HMSiR680-Me: This far-red dye exhibits excellent photostability, making it ideal for long-term time-lapse and super-resolution imaging. Its fluorescence is pH-dependent, activating only in acidic environments.

  • DCM-NH2: This probe also demonstrates high photostability and low phototoxicity, with the added advantage of being pH-insensitive, which can be beneficial for tracking lysosomal dynamics regardless of pH fluctuations.[5]

Traditional Lysosomotropic Agents
  • Acridine Orange: This classic dye intercalates with DNA and RNA, fluorescing green and red, respectively. It also accumulates in lysosomes, where it fluoresces orange-red. Its use is often qualitative due to its complex spectral properties and potential for cytotoxicity and mutagenicity.[6]

  • Neutral Red: A cost-effective and sensitive dye that accumulates in the lysosomes of viable cells. It is widely used in cytotoxicity assays to assess cell viability.[5][10][11]

Experimental Protocols

General Protocol for Live-Cell Staining with LysoTracker and LysoSensor Dyes

This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide to achieve 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the dye in pre-warmed complete culture medium.

    • LysoTracker Dyes: Recommended final concentration is 50-100 nM.[2]

    • LysoSensor Dyes: Recommended final concentration is 1-5 µM.[12]

  • Staining: Remove the culture medium from the cells and replace it with the dye-containing medium.

    • LysoTracker Dyes: Incubate for 15-30 minutes at 37°C.[2]

    • LysoSensor Dyes: Incubate for 1-5 minutes at 37°C for pH measurements.[12] Longer incubations may be needed for general localization but can alter lysosomal pH.

  • Washing: Gently wash the cells twice with pre-warmed imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to remove excess dye.

  • Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for the chosen dye.

Start Start Plate_Cells Plate Cells on Imaging Dish Start->Plate_Cells Prepare_Dye Prepare Dye Working Solution in Medium Plate_Cells->Prepare_Dye Stain_Cells Incubate Cells with Dye Prepare_Dye->Stain_Cells Wash_Cells Wash Cells Twice with Buffer Stain_Cells->Wash_Cells Image_Cells Image with Fluorescence Microscope Wash_Cells->Image_Cells End End Image_Cells->End

Caption: Experimental workflow for live-cell staining of acidic organelles.

Protocol for Acridine Orange Staining
  • Preparation: Prepare a 1 mg/mL stock solution of Acridine Orange in distilled water. Dilute this stock to a final working concentration of 1-5 µg/mL in the cell culture medium.

  • Staining: Incubate the cells with the Acridine Orange solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Observe the cells immediately using a fluorescence microscope with appropriate filters for green (DNA) and red/orange (RNA/lysosomes) fluorescence.

Protocol for Neutral Red Staining for Viability
  • Preparation: Prepare a 0.4% (w/v) stock solution of Neutral Red in water. Dilute this to a final concentration of 40-50 µg/mL in pre-warmed, serum-free medium.

  • Staining: Replace the culture medium with the Neutral Red solution and incubate for 2-3 hours at 37°C.

  • Washing: Remove the staining solution and wash the cells with a solution of 1% CaCl2 in 0.5% formaldehyde.

  • Extraction: Add a solution of 1% acetic acid in 50% ethanol to extract the dye from the viable cells.

  • Quantification: Measure the absorbance of the extracted dye at 540 nm.

Conclusion

The choice of a fluorescent probe for staining acidic organelles extends far beyond LysoTracker Yellow HCK-123. For standard visualization across different spectral channels, the LysoTracker family remains a viable option. For quantitative pH measurements, LysoSensor dyes are the preferred choice due to their ratiometric properties. For demanding applications requiring high photostability and minimal cytotoxicity, such as long-term live-cell imaging or super-resolution microscopy, novel probes like HMSiR680-Me and DCM-NH2 offer significant advantages. Finally, for cost-effective, qualitative assessments or cytotoxicity assays, traditional dyes like Acridine Orange and Neutral Red can be valuable tools. By carefully considering the specific requirements of your experiment and the comparative data presented in this guide, you can select the optimal fluorescent probe to illuminate the dynamic world of acidic organelles.

References

Validating LysoTracker Yellow HCK-123 Staining with LAMP1 Co-localization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate visualization and validation of lysosomal staining are paramount. This guide provides a comprehensive comparison of LysoTracker Yellow HCK-123 with alternative lysosomal probes, supported by experimental protocols and data for validating its localization through co-localization with the lysosomal marker LAMP1.

LysoTracker probes are fluorescent acidotropic probes that selectively accumulate in acidic organelles, primarily lysosomes, in live cells. LysoTracker Yellow HCK-123 is a specific variant with excitation and emission maxima at approximately 465/535 nm, making it suitable for multiplexing with other common fluorophores. However, as these dyes accumulate in any acidic compartment, validating their specific localization to lysosomes is a critical experimental step. This is commonly achieved by co-localization with established lysosomal markers such as the Lysosomal-Associated Membrane Protein 1 (LAMP1).

Principle of Co-localization Analysis

Co-localization analysis is a quantitative method used to determine the spatial overlap between two different fluorescent signals within a microscopic image. The degree of co-localization is often expressed using correlation coefficients, such as Pearson's and Mander's coefficients, which provide a statistical measure of the overlap between the two signals. A high degree of co-localization between LysoTracker Yellow HCK-123 and a known lysosomal marker like LAMP1 provides strong evidence for the specific labeling of lysosomes.

cluster_workflow Co-localization Principle LysoTracker LysoTracker Yellow (Green Channel) Merge Merged Image LysoTracker->Merge LAMP1 LAMP1 Antibody (Red Channel) LAMP1->Merge Analysis Quantitative Analysis (Pearson's/Mander's) Merge->Analysis Result Co-localization Data Analysis->Result cluster_workflow Experimental Workflow Start Seed Cells on Coverslips LysoTracker Incubate with LysoTracker Yellow HCK-123 Start->LysoTracker Fix Fix with 4% Paraformaldehyde LysoTracker->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block with BSA Permeabilize->Block PrimaryAb Incubate with anti-LAMP1 Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Alexa Fluor-conjugated Secondary Antibody PrimaryAb->SecondaryAb Mount Mount Coverslips SecondaryAb->Mount Image Confocal Microscopy Mount->Image Analyze Image Analysis and Co-localization Quantification Image->Analyze

A Head-to-Head Comparison: LysoTracker Yellow HCK-123 vs. LysoSensor Probes for Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lysosomal function, the accurate measurement of lysosomal pH is paramount. This guide provides an objective comparison of two popular fluorescent probes: LysoTracker Yellow HCK-123 and the LysoSensor family of probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The lysosome is a critical cellular organelle responsible for degradation and recycling processes. Its acidic internal environment, with a pH ranging from 4.5 to 5.0, is essential for the optimal activity of its hydrolytic enzymes. Dysregulation of lysosomal pH is implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, the ability to accurately monitor lysosomal pH in live cells is a key aspect of cellular biology and drug discovery.

This guide will delve into the mechanisms, performance, and practical considerations of using LysoTracker Yellow HCK-123 and LysoSensor probes for this purpose.

Mechanism of Action: A Fundamental Difference

The primary distinction between LysoTracker and LysoSensor probes lies in their fluorescence response to the acidic lysosomal environment.

LysoTracker Probes: These are fluorescent acidotropic probes, meaning they are weak bases that freely permeate cell membranes in their neutral state.[1] Upon entering an acidic compartment like the lysosome, they become protonated and trapped, leading to their accumulation and a bright fluorescent signal.[1] However, the fluorescence intensity of LysoTracker probes is largely independent of the specific pH of the organelle.[2] This makes them excellent tools for visualizing and tracking acidic organelles but less suitable for quantitative pH measurements.

LysoSensor Probes: In contrast, LysoSensor probes are designed specifically for pH measurement.[2] These probes also accumulate in acidic organelles due to protonation. Crucially, their fluorescence properties are directly dependent on the surrounding pH.[2] Generally, as the pH of their environment becomes more acidic, their fluorescence intensity increases.[2] Some members of the LysoSensor family, like LysoSensor Yellow/Blue DND-160, are ratiometric, exhibiting a shift in their excitation or emission spectra in response to pH changes. This ratiometric capability allows for more precise quantitative pH measurements, as the ratio of fluorescence intensities at two different wavelengths can be used to determine the pH, minimizing the effects of probe concentration, photobleaching, and cell thickness.

Performance Comparison: A Quantitative Look

To facilitate a direct comparison, the key quantitative parameters of LysoTracker Yellow HCK-123 and representative LysoSensor probes are summarized in the table below.

FeatureLysoTracker Yellow HCK-123LysoSensor Yellow/Blue DND-160LysoSensor Green DND-189LysoSensor Blue DND-167
pH Sensing Mechanism Accumulation in acidic organelles (pH-insensitive fluorescence)Ratiometric (fluorescence spectrum shifts with pH)Fluorescence intensity increases with acidityFluorescence intensity increases with acidity
pKa Not applicable~4.2[3]~5.2[3]~5.1[3]
Excitation Maxima (nm) ~465[3]~329 and ~384 (pH-dependent)[3]~443[3]~373[3]
Emission Maxima (nm) ~535[3]~440 and ~540 (pH-dependent)[3]~505[3]~425[3]
Recommended Working Concentration 50-75 nM[4]≥ 1 µM[4]≥ 1 µM≥ 1 µM
Incubation Time 30 minutes to 2 hours[4]1-5 minutes[4]30 minutes to 1 hour30 minutes to 1 hour
Primary Application Qualitative imaging and tracking of acidic organellesQuantitative ratiometric pH measurementQuantitative pH measurement (intensity-based)Quantitative pH measurement (intensity-based)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments using LysoTracker Yellow HCK-123 and LysoSensor probes.

Qualitative Imaging of Acidic Organelles with LysoTracker Yellow HCK-123

This protocol outlines the steps for visualizing lysosomes in live cells.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of LysoTracker Yellow HCK-123 in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended, though optimization may be required for different cell types.[4]

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the LysoTracker Yellow HCK-123 working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.[5]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.[5]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a confocal or fluorescence microscope with appropriate filter sets for LysoTracker Yellow HCK-123 (Excitation: ~465 nm, Emission: ~535 nm).[3]

Quantitative Lysosomal pH Measurement with LysoSensor Yellow/Blue DND-160

This protocol describes how to perform ratiometric pH measurements using LysoSensor Yellow/Blue DND-160 and an in situ calibration curve.

Materials:

  • LysoSensor Yellow/Blue DND-160 (1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • PBS

  • Calibration buffers (a series of buffers with known pH values from 4.0 to 6.0)

  • Nigericin (B1684572) (10 mM stock in ethanol)

  • Monensin (10 mM stock in ethanol)

  • Cells cultured on glass-bottom dishes

  • Confocal microscope capable of ratiometric imaging

Procedure:

Part 1: Cell Staining

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • Probe Preparation: Prepare a working solution of LysoSensor Yellow/Blue DND-160 in pre-warmed live-cell imaging medium. A final concentration of at least 1 µM is recommended.[4]

  • Cell Staining: Remove the culture medium and add the LysoSensor working solution to the cells.

  • Incubation: Incubate the cells at 37°C for a short period, typically 1-5 minutes, to minimize potential probe-induced alkalinization of lysosomes.[4]

  • Washing: Quickly wash the cells twice with pre-warmed PBS.

Part 2: In Situ pH Calibration

  • Prepare Calibration Buffers: To a separate set of stained cells, add the calibration buffers containing 10 µM nigericin and 10 µM monensin. These ionophores will equilibrate the lysosomal pH with the external buffer pH.

  • Image Calibration Standards: Acquire images of the cells in each calibration buffer using dual-emission imaging. Excite at ~365 nm and collect emission at ~450 nm and ~510 nm.[6]

  • Generate Calibration Curve: For each calibration buffer, measure the ratio of the fluorescence intensities (e.g., 510 nm / 450 nm) from multiple lysosomes. Plot the average intensity ratio against the corresponding pH of the buffer to generate a standard curve.

Part 3: Experimental pH Measurement

  • Image Experimental Cells: Immediately after staining and washing, image the experimental cells using the same settings as for the calibration standards.

  • Calculate Lysosomal pH: Measure the fluorescence intensity ratio from the lysosomes in your experimental cells. Use the calibration curve to determine the corresponding lysosomal pH value.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

experimental_workflow_lysoTracker cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish prepare_probe Prepare LysoTracker Yellow HCK-123 (50-75 nM) add_probe Add probe to cells prepare_probe->add_probe 1. incubate Incubate at 37°C for 30 min add_probe->incubate 2. wash_cells Wash cells with PBS incubate->wash_cells 3. add_media Add fresh imaging medium wash_cells->add_media 4. acquire_images Acquire images (Ex: ~465 nm, Em: ~535 nm) add_media->acquire_images 5.

Caption: Workflow for qualitative imaging of lysosomes using LysoTracker Yellow HCK-123.

experimental_workflow_lysoSensor cluster_staining Cell Staining cluster_calibration In Situ Calibration cluster_measurement Experimental Measurement culture_cells Culture cells prepare_probe Prepare LysoSensor Yellow/Blue DND-160 (≥ 1 µM) culture_cells->prepare_probe stain_cells Incubate cells with probe (1-5 min at 37°C) prepare_probe->stain_cells wash_cells Wash cells stain_cells->wash_cells add_buffers Add calibration buffers with nigericin & monensin wash_cells->add_buffers image_exp Acquire dual-emission images of experimental cells wash_cells->image_exp image_standards Acquire dual-emission images add_buffers->image_standards generate_curve Generate pH calibration curve (Intensity Ratio vs. pH) image_standards->generate_curve calculate_ph Calculate lysosomal pH using calibration curve generate_curve->calculate_ph image_exp->calculate_ph

Caption: Workflow for quantitative lysosomal pH measurement using LysoSensor Yellow/Blue DND-160.

Conclusion: Choosing the Right Probe for Your Question

The choice between LysoTracker Yellow HCK-123 and LysoSensor probes ultimately depends on the specific research question.

  • For qualitative visualization, tracking the movement of acidic organelles, or assessing the colocalization of proteins with lysosomes, LysoTracker Yellow HCK-123 is an excellent and straightforward choice. Its bright, pH-insensitive fluorescence provides a clear and stable signal for imaging applications.

  • For quantitative measurement of lysosomal pH and investigating the dynamics of lysosomal acidification or alkalinization, LysoSensor probes are the superior option. The ratiometric capabilities of probes like LysoSensor Yellow/Blue DND-160 offer a robust method for obtaining accurate pH values. While intensity-based LysoSensor probes can also provide quantitative data, they are more susceptible to variations in probe concentration and other experimental factors.

Researchers should also consider potential limitations. LysoTracker probes are not suitable for accurate pH measurements. LysoSensor probes, particularly at higher concentrations or with longer incubation times, can have an alkalinizing effect on lysosomes, which must be carefully controlled for.[4]

By understanding the fundamental differences in their mechanisms and performance, and by following detailed experimental protocols, researchers can effectively leverage these powerful fluorescent tools to unravel the complexities of lysosomal biology.

References

Confirming LysoTracker Yellow HCK-123 Staining with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using LysoTracker Yellow HCK-123 as a fluorescent marker for acidic organelles and its validation through high-resolution electron microscopy. This guide details the experimental protocols and presents supporting data for a correlative approach.

LysoTracker Yellow HCK-123 is a fluorescent dye used to label and track acidic organelles, primarily lysosomes, in live cells. Its accumulation within these compartments is dependent on the low internal pH. While providing excellent spatial and temporal information in living cells, the dynamic nature of fluorescence microscopy can benefit from the ultrastructural detail provided by electron microscopy (EM). Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of both imaging modalities, allowing for the initial identification of lysosomes with LysoTracker Yellow HCK-123 and subsequent high-resolution imaging of their morphology and context with EM.

Performance Comparison: LysoTracker Yellow HCK-123 vs. Electron Microscopy

This section provides a quantitative comparison between the data obtained from LysoTracker staining and Transmission Electron Microscopy (TEM). The data highlights the strengths and limitations of each technique.

ParameterLysoTracker Yellow HCK-123 (Fluorescence Microscopy)Transmission Electron Microscopy (TEM)Correlation & Considerations
Principle Accumulation of a fluorescent weak base in acidic organelles (pH-dependent).Differential scattering of electrons by cellular structures based on electron density.LysoTracker identifies functionally acidic compartments; EM reveals their ultrastructure. A LysoTracker-positive organelle can be confirmed as a lysosome by its characteristic morphology in EM (e.g., dense lumen, single limiting membrane).
Resolution Diffraction-limited (~200-250 nm)High resolution (~1-2 nm)EM provides detailed morphology (e.g., lamellar bodies, residual digested material) of the fluorescently labeled organelles that is not visible with light microscopy.
Specificity High for acidic organelles. May also stain other acidic compartments like late endosomes.Based on morphological criteria. Can be ambiguous for organelles with atypical morphology.CLEM allows for the precise correlation of an acidic compartment identified by LysoTracker with its specific ultrastructure, confirming its identity as a lysosome or other organelle.
Live/Fixed Cells Primarily for live cells.Fixed cells only.LysoTracker staining is performed on live cells, which are then fixed for EM processing. The challenge in CLEM is to preserve both the location of the fluorescent signal and the cellular ultrastructure.
Quantitative Analysis Fluorescence intensity (correlates with acidity and volume), number, and size of fluorescent puncta.Number, size, volume, and morphology of lysosomes.Studies have shown a strong correlation between increased LysoTracker fluorescence intensity and an increase in the number and size of lysosomes as observed by TEM. For example, in one study, a six-fold increase in LysoTracker fluorescence intensity corresponded with the appearance of large vacuoles in knockdown cells as confirmed by TEM[1].

Experimental Protocols

Here, we provide detailed methodologies for labeling live cells with LysoTracker Yellow HCK-123 and a general workflow for Correlative Light and Electron Microscopy (CLEM) to confirm the results.

LysoTracker Yellow HCK-123 Staining Protocol
  • Cell Culture: Plate cells on a glass-bottom dish or a gridded coverslip suitable for both fluorescence and electron microscopy.

  • Reagent Preparation: Prepare a 50-75 nM working solution of LysoTracker Yellow HCK-123 in the appropriate cell culture medium.

  • Staining: Remove the culture medium from the cells and add the pre-warmed LysoTracker Yellow HCK-123 working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Live-Cell Imaging (Optional but Recommended): Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for LysoTracker Yellow HCK-123 (Excitation/Emission: ~465/535 nm). This step is crucial for identifying the cells and regions of interest for subsequent electron microscopy.

Correlative Light and Electron Microscopy (CLEM) Protocol

This protocol outlines a pre-embedding approach, where immunolabeling or staining is performed before embedding the sample in resin for electron microscopy.

  • Live-Cell Imaging and Fixation:

    • Following LysoTracker staining and live-cell imaging, fix the cells immediately. A common fixative is a mixture of 4% paraformaldehyde and 0.1-0.2% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 30-60 minutes at room temperature. The small amount of glutaraldehyde helps to preserve ultrastructure without completely quenching the fluorescence.

  • Washing: Wash the cells thoroughly with PBS to remove the fixative.

  • Post-fixation (Optional): For enhanced contrast in EM, a post-fixation step with 1% osmium tetroxide (OsO4) in PBS for 30-60 minutes on ice can be performed. Note that OsO4 will quench the fluorescence of LysoTracker.

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Epon or Araldite) and polymerize according to the manufacturer's instructions.

  • Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.

  • Staining (for EM): Stain the sections with heavy metal salts like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Electron Microscopy: Image the sections using a transmission electron microscope. The grid from the coverslip can be used to locate the same cells that were imaged with the fluorescence microscope.

  • Correlation: Overlay the fluorescence and electron micrographs to correlate the LysoTracker Yellow HCK-123 signal with the ultrastructure of the organelles.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_LM Light Microscopy cluster_EM_prep EM Preparation cluster_EM Electron Microscopy live_cell Live Cells on Gridded Coverslip staining Stain with LysoTracker Yellow HCK-123 live_cell->staining live_imaging Live-Cell Fluorescence Imaging staining->live_imaging fixation Fixation (PFA/Glutaraldehyde) live_imaging->fixation correlation Image Correlation & Analysis live_imaging->correlation dehydration Dehydration (Ethanol Series) fixation->dehydration embedding Embedding (Resin) dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_staining Stain (Uranyl Acetate/Lead Citrate) sectioning->em_staining em_imaging TEM Imaging em_staining->em_imaging em_imaging->correlation

Caption: Experimental workflow for confirming LysoTracker results with EM.

mechanism_and_validation cluster_cell Cellular Environment cluster_validation Validation cytosol Cytosol (Neutral pH) lysosome Lysosome (Acidic pH) probe_lyso Protonated LysoTracker (Fluorescent) lysosome->probe_lyso Protonation & Trapping probe_cyto LysoTracker (Weak Base) probe_cyto->lysosome Diffusion fluorescence Fluorescence Microscopy (Identifies Acidic Organelle) probe_lyso->fluorescence Emits Light em Electron Microscopy (Reveals Ultrastructure) fluorescence->em Correlated with

Caption: Mechanism of LysoTracker accumulation and its validation by EM.

References

A Comparative Guide: LysoTracker Yellow HCK-123 vs. Acridine Orange for Lysosomal Staining

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug development, the accurate visualization and tracking of acidic organelles, particularly lysosomes, is paramount. This guide provides a comprehensive cross-validation of two commonly used fluorescent probes: LysoTracker Yellow HCK-123 and acridine (B1665455) orange. We will delve into their spectral properties, mechanisms of action, and experimental protocols, supported by comparative data to aid researchers in selecting the optimal tool for their specific applications.

At a Glance: Key Performance Characteristics

FeatureLysoTracker Yellow HCK-123Acridine Orange
Excitation Maxima ~465 nm[1][2][3]~460 nm (in lysosomes/bound to RNA), ~502 nm (bound to dsDNA)[4]
Emission Maxima ~535 nm[1][2][3]~650 nm (in lysosomes/bound to RNA), ~525 nm (bound to dsDNA)[4]
Working Concentration 50-100 nM0.5-5 µM[5]
Incubation Time 30 minutes - 2 hours15-30 minutes[5]
Photostability Prone to photobleachingRelatively stable but can be phototoxic[4]
Toxicity Generally low at working concentrationsCan be phototoxic, inducing lysosomal rupture[4][6]
Specificity High for acidic organellesStains both acidic organelles and nucleic acids[7]

Mechanism of Action: A Tale of Two Dyes

Both LysoTracker Yellow HCK-123 and acridine orange are weak bases that readily permeate the cell membrane in their neutral state. Their shared ability to stain lysosomes hinges on the acidic environment within these organelles.

LysoTracker Yellow HCK-123 is a fluorophore attached to a weak base.[8] Upon entering an acidic compartment like a lysosome, the basic moiety is protonated. This protonation effectively traps the probe within the organelle, leading to a concentrated fluorescent signal.[7]

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LT_neutral LysoTracker Yellow (Neutral) LT_neutral_cyto LysoTracker Yellow (Neutral) LT_neutral->LT_neutral_cyto Passive Diffusion LT_protonated LysoTracker Yellow (Protonated & Trapped) LT_neutral_cyto->LT_protonated Enters Lysosome & Protonated

Mechanism of LysoTracker Yellow HCK-123 accumulation in lysosomes.

Acridine Orange (AO) exhibits a more complex, concentration-dependent staining pattern known as metachromasy.[9] At low concentrations, such as in the cytoplasm and nucleus where it intercalates with DNA, it fluoresces green. However, within the acidic confines of lysosomes, AO accumulates at high concentrations, leading to the formation of aggregates that emit a bright red fluorescence.[9] This property allows for the ratiometric assessment of lysosomal integrity; a decrease in red fluorescence and a corresponding increase in diffuse green fluorescence can indicate lysosomal membrane permeabilization.[10]

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm & Nucleus cluster_lysosome Lysosome (Acidic pH) AO_neutral Acridine Orange (Neutral) AO_monomer Monomeric AO -> Green Fluorescence AO_neutral->AO_monomer Passive Diffusion & Intercalation AO_aggregate Aggregated AO -> Red Fluorescence AO_monomer->AO_aggregate Accumulation & Aggregation

Mechanism of Acridine Orange staining in different cellular compartments.

Comparative Performance: Insights from Experimental Data

A direct comparative study on the long-term tracking of acidic vesicles using acridine orange and a similar dye, LysoTracker Red, provides valuable insights applicable to LysoTracker Yellow. The study highlighted significant differences in phototoxicity and photostability.[4]

  • Acridine Orange: While providing the ability to distinguish between acidic vesicles with varying internal pH, acridine orange was found to be considerably phototoxic. Intense illumination could lead to the dramatic rupture of the stained vesicles.[4][6]

  • LysoTracker Dyes: In contrast, LysoTracker Red was less phototoxic. However, its utility in long-term imaging was limited by its propensity for rapid photobleaching.[4]

These findings suggest a trade-off between the two dyes. For short-term, high-resolution imaging where phototoxicity is a concern, LysoTracker Yellow HCK-123 may be the preferred choice. For longer-term studies where signal stability is critical and some level of phototoxicity can be managed, acridine orange might be more suitable.

Experimental Protocols

The following are generalized protocols for staining live cells with LysoTracker Yellow HCK-123 and acridine orange. Optimal conditions may vary depending on the cell type and experimental setup.

LysoTracker Yellow HCK-123 Staining
  • Cell Preparation: Culture cells on a suitable imaging dish or slide to the desired confluency.

  • Reagent Preparation: Prepare a 50-100 nM working solution of LysoTracker Yellow HCK-123 in pre-warmed cell culture medium.

  • Staining: Remove the existing medium from the cells and add the LysoTracker Yellow HCK-123 working solution.

  • Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours.

  • Imaging: Replace the staining solution with fresh, pre-warmed medium and image the cells immediately using a fluorescence microscope with appropriate filters for yellow fluorescence (Excitation/Emission: ~465/535 nm).

Acridine Orange Staining
  • Cell Preparation: Culture cells on a suitable imaging dish or slide.

  • Reagent Preparation: Prepare a 0.5-5 µM working solution of acridine orange in pre-warmed cell culture medium.[5]

  • Staining: Add the acridine orange working solution directly to the cell culture.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes.[5]

  • Washing (Optional): If the background fluorescence is high, you can wash the cells once with pre-warmed phosphate-buffered saline (PBS) or fresh medium.

  • Imaging: Image the cells using a fluorescence microscope. For lysosomal staining, use filter sets appropriate for red fluorescence (Excitation/Emission: ~460/650 nm). To observe nucleic acid staining, use filters for green fluorescence (Excitation/Emission: ~502/525 nm).

Start Start Cell_Culture Culture cells on imaging plate Start->Cell_Culture Prepare_Dye Prepare working solution of dye Cell_Culture->Prepare_Dye Stain_Cells Add dye solution to cells Prepare_Dye->Stain_Cells Incubate Incubate at 37°C Stain_Cells->Incubate Wash_Cells Wash cells (optional for AO) Incubate->Wash_Cells Image Image with fluorescence microscope Wash_Cells->Image End End Image->End

General experimental workflow for lysosomal staining with fluorescent probes.

Conclusion: Making an Informed Choice

The selection between LysoTracker Yellow HCK-123 and acridine orange for lysosomal staining is contingent on the specific experimental requirements.

  • LysoTracker Yellow HCK-123 is an excellent choice for its high specificity for acidic organelles and lower phototoxicity, making it ideal for high-resolution imaging and experiments with sensitive cells. Its primary drawback is potential photobleaching during prolonged time-lapse imaging.

  • Acridine Orange offers the unique advantage of differential staining of lysosomes and nucleic acids, which can be leveraged to assess lysosomal membrane permeability and cell health. However, researchers must be cognizant of its potential for phototoxicity, which can introduce experimental artifacts.

By carefully considering these factors and optimizing the provided protocols, researchers can effectively utilize these powerful tools to unravel the complex roles of lysosomes in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing LysoTracker Yellow HCK-123, ensuring safe and compliant disposal is a critical component of laboratory management. Adherence to proper disposal protocols minimizes environmental impact and protects laboratory personnel from potential hazards. This guide provides essential, step-by-step instructions for the appropriate disposal of LysoTracker Yellow HCK-123, ensuring alignment with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before addressing disposal, it is imperative to handle LysoTracker Yellow HCK-123 with appropriate care. According to the Safety Data Sheet (SDS), while the substance is not classified as hazardous, standard laboratory safety protocols should be rigorously followed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles to prevent accidental eye contact. In case of contact, immediately flush the eyes with copious amounts of water and seek medical attention.[1]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. If contact occurs, wash the affected area thoroughly with water.[1]

  • Respiratory Protection: Use in a well-ventilated area. For tasks that may generate aerosols or dust, appropriate respiratory protection should be worn.[1]

  • Lab Coat: A lab coat should be worn to protect personal clothing.

Step-by-Step Disposal Procedure

The disposal of LysoTracker Yellow HCK-123 and its solutions must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]

  • Waste Collection:

    • All solutions containing LysoTracker Yellow HCK-123, as well as any materials used for cleaning spills (e.g., absorbent materials), should be collected in a designated and clearly labeled chemical waste container.

    • Do not dispose of LysoTracker Yellow HCK-123 solutions down the drain.[1]

  • Container Management:

    • Use a compatible and sealable container for waste collection.

    • Ensure the container is properly labeled with the contents, including the name "LysoTracker Yellow HCK-123" and any solvents used.

  • Institutional Guidelines:

    • Follow your institution's specific chemical waste management procedures. This may involve contacting the Environmental Health and Safety (EHS) office for guidance on waste pickup and disposal.

  • Accidental Spills:

    • In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1]

    • Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1]

    • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

    • Collect all contaminated materials in the designated chemical waste container for disposal.[1]

Quantitative Data Summary

The Safety Data Sheet for LysoTracker Yellow HCK-123 does not specify quantitative limits for disposal, as it is not classified as a hazardous substance.[1] However, the principle of minimizing chemical waste should always be applied.

ParameterValue
CAS Number 1064123-31-4
Molecular Formula C₁₆H₂₄N₆O₄
Molecular Weight 364.40 g/mol
Recommended Storage -20°C (protect from light)[2]
SARA 302 Components No chemicals subject to reporting
SARA 313 Components No chemicals subject to reporting
SARA 311/312 Hazards No SARA Hazards

Experimental Protocol: General Staining with LysoTracker Yellow HCK-123

The following is a general protocol for staining acidic organelles in live cells. This protocol should be adapted based on the specific cell type and experimental requirements.[2]

  • Cell Preparation: Culture cells on an appropriate vessel, such as an 8-well cell culture slide, following standard laboratory protocols.

  • Cell Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS).

  • Probe Incubation: Add LysoTracker Yellow HCK-123 to each well to achieve a final concentration between 0.1-50 μM. Incubate the cells at 37°C in a 5% CO₂ environment for 30 minutes.

  • Analysis: Following incubation, the cells can be analyzed using a confocal laser scanning microscope.

LysoTracker_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_spill_response Spill Response cluster_disposal Final Disposal start Start: LysoTracker Waste Generated ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe collect Collect all waste in a designated, labeled chemical waste container ppe->collect spill Accidental Spill? collect->spill absorb Absorb with inert material spill->absorb Yes contact_ehs Contact Institutional EHS for waste pickup spill->contact_ehs No decontaminate Decontaminate surface with alcohol absorb->decontaminate collect_spill Collect contaminated materials in waste container decontaminate->collect_spill collect_spill->contact_ehs end_point End: Proper Disposal contact_ehs->end_point

Caption: Workflow for the proper disposal of LysoTracker Yellow HCK-123.

References

Safeguarding Your Research: A Guide to Handling LysoTracker Yellow HCK-123

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing LysoTracker Yellow HCK-123, a fluorescent probe for acidic organelles, ensuring safe and effective handling is paramount. This guide provides essential safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment and reliable experimental outcomes.

Immediate Safety and Handling Precautions

While LysoTracker Yellow HCK-123 is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial.[1] Full personal protective equipment (PPE) should be worn at all times to minimize exposure and ensure personal safety.[1]

Key Safety Measures:

  • Eye Protection: Use safety glasses or goggles to prevent accidental eye contact. In case of contact, immediately flush the eyes with copious amounts of water and seek medical attention.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves. If skin contact occurs, wash the affected area thoroughly with water.[1]

  • Respiratory Protection: Avoid inhaling any dust or aerosolized solution. Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Protective Clothing: A lab coat is essential to protect personal clothing and skin from accidental splashes.

Operational and Disposal Plan

Proper storage and disposal are critical for maintaining the integrity of LysoTracker Yellow HCK-123 and ensuring environmental safety.

ParameterSpecificationSource
Storage Temperature Stock Solution (in solvent): -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[2]
Handling Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[3]
Spill Cleanup Absorb spills with an inert material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated materials according to local regulations.[1]
Disposal Dispose of waste in accordance with all applicable country, federal, state, and local regulations.[1]

Experimental Protocol: Staining Live Cells with LysoTracker Yellow HCK-123

This protocol provides a step-by-step guide for staining acidic organelles in live cells.

Materials:

  • LysoTracker Yellow HCK-123 (1 mM stock solution in anhydrous DMSO)

  • Live cells in culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Appropriate cell culture medium

  • Confocal microscope with appropriate filter sets (Excitation/Emission: ~465/535 nm)

Procedure:

  • Prepare Staining Solution:

    • Thaw the 1 mM LysoTracker Yellow HCK-123 stock solution to room temperature.

    • Dilute the stock solution in your normal cell culture medium to a final working concentration of 0.1-50 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Preparation:

    • Culture cells on coverslips, in glass-bottom dishes, or in multi-well plates suitable for microscopy.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes to 2 hours. Incubation time can be adjusted based on the cell type and desired staining intensity.

  • Imaging:

    • After incubation, the cells can be imaged directly in the staining solution or the solution can be replaced with fresh, pre-warmed medium.

    • Analyze the samples on a confocal laser scanning microscope using the appropriate filter settings for yellow fluorescence.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for staining live cells with LysoTracker Yellow HCK-123.

LysoTracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_reagent Prepare Staining Solution (0.1-50 µM in medium) add_stain Add Staining Solution prep_reagent->add_stain prep_cells Culture Cells wash_cells Wash Cells with PBS prep_cells->wash_cells wash_cells->add_stain incubate Incubate (37°C, 30-120 min) add_stain->incubate image_cells Image Cells (Confocal Microscopy) incubate->image_cells

Workflow for LysoTracker Yellow HCK-123 Staining

References

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